molecular formula C10H8ClN B1366949 4-Chloro-7-methylquinoline CAS No. 63136-61-8

4-Chloro-7-methylquinoline

Cat. No.: B1366949
CAS No.: 63136-61-8
M. Wt: 177.63 g/mol
InChI Key: SLBWENCMEQRYEG-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinoline is an organic compound with the molecular formula C10H8ClN . It is a quinoline derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound's molecular structure features a chlorine atom at the 4-position and a methyl group at the 7-position of the quinoline core, which is a privileged scaffold in drug discovery . The SMILES notation for the compound is CC1=CC2=NC=CC(=C2C=C1)Cl . As a key synthetic intermediate, this compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura couplings, and as a substrate for nucleophilic aromatic substitution where the chlorine atom can be readily displaced by various nucleophiles like amines and alkoxides. This allows researchers to generate a diverse array of 4-substituted quinoline derivatives for screening and development. Quinolines bearing substituents like chloro and methyl groups are of significant research interest in the development of potential therapeutic agents, including kinase inhibitors, antimicrobials, and anti-cancer compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methylquinoline
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InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBWENCMEQRYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20489636
Record name 4-Chloro-7-methylquinoline
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Molecular Weight

177.63 g/mol
Source PubChem
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CAS No.

63136-61-8
Record name 4-Chloro-7-methylquinoline
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Record name 4-Chloro-7-methylquinoline
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Foundational & Exploratory

4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-methylquinoline

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. Within this class, halo-substituted quinolines are of paramount importance as they provide reactive handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1]

This compound, in particular, emerges as a valuable and versatile building block. Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent antimalarial activity.[][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, grounded in the principles of mechanistic causality and validated experimental design.

Core Properties and Chemical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Chemical Identifiers and Molecular Data

The fundamental identifiers for this compound are summarized below, providing a clear reference for sourcing, registration, and computational modeling.

IdentifierValueSource(s)
CAS Number 63136-61-8[][4][5][6]
IUPAC Name This compound[][7]
Molecular Formula C₁₀H₈ClN[][4][8]
Molecular Weight 177.63 g/mol [][4]
InChI Key SLBWENCMEQRYEG-UHFFFAOYSA-N[][4]
Canonical SMILES Cc1ccc2c(Cl)ccnc2c1[4][8]
Physicochemical Properties

The physical state and solubility characteristics of this compound dictate its handling, reaction conditions, and purification strategies.

PropertyValueSource(s)
Physical Form Solid[4]
Boiling Point 275.6 °C at 760 mmHg[]
Density 1.225 g/cm³[]

Synthesis of this compound: A Mechanistic Approach

The construction of the this compound scaffold is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. A common and reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This approach provides a logical and scalable pathway to the target molecule.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro group.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A m-Toluidine C Condensation Intermediate A->C Heat (Condensation) B Diethyl (ethoxymethylene)malonate B->C D 7-Methylquinolin-4-ol C->D Heat (Cyclization) E This compound D->E POCl₃ (Reflux)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.

  • Causality : m-Toluidine is selected as the starting aniline to introduce the required methyl group at what will become the 7-position of the quinoline ring. The reaction with DEEM proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-4-ol form.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).

  • Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-ol, will precipitate as a solid.

  • Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

  • Causality : The hydroxyl group at the 4-position of the quinoline is a poor leaving group. Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester intermediate). A subsequent SₙAr-type reaction, where a chloride ion (from POCl₃) attacks the C4 position, displaces the phosphate group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary activation energy for this transformation. The workup with ice is a critical safety step to quench the highly reactive excess POCl₃ in a controlled manner.

Experimental Protocol:

  • Caution : This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

  • Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) with stirring.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.

Workflow for Library Synthesis

G A This compound C 4-Substituted-7-methylquinoline (e.g., 4-Aminoquinoline Derivative) A->C SₙAr Reaction B Nucleophile (e.g., R-NH₂) B->C D Library of Bioactive Candidates C->D Screening

Caption: General workflow for synthesizing bioactive libraries.

This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like Chloroquine.[][3][9] By varying the amine nucleophile, a large library of compounds can be generated for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative

  • In a sealed reaction vial, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

  • Add the desired primary or secondary amine (1.1-1.5 eq.).

  • An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction, depending on the amine's reactivity.

  • Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to yield the pure 4-amino-7-methylquinoline derivative.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.

Hazard Identification

This compound is classified as a hazardous substance. The key GHS classifications are summarized below.

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[4]
Serious Eye DamageH318Causes serious eye damage[4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

  • Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.

Storage
  • Conditions : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro group.

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make it an invaluable tool for researchers and drug development professionals. The ability to readily generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures its safe and effective use in advancing pharmaceutical research.

References

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in the field of drug development, a profound understanding of the molecular architecture of heterocyclic compounds is paramount. Among these, quinoline derivatives form the backbone of numerous therapeutic agents. This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Chloro-7-methylquinoline. Moving beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and its spectroscopic signature, offering field-proven insights into the interpretation of complex NMR spectra for this class of compounds. Our approach is grounded in the principles of scientific integrity, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.

Molecular Structure and Its Spectroscopic Implications

The foundation of any NMR spectral interpretation lies in a thorough understanding of the molecule's structure. This compound possesses a bicyclic aromatic system with two key substituents: a chloro group at the 4-position and a methyl group at the 7-position. These substituents exert distinct electronic effects that are critical in predicting and assigning the ¹H and ¹³C NMR signals.

  • The Quinoline Core: The quinoline ring system itself gives rise to a complex series of signals in the aromatic region of the NMR spectrum. The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group, influencing the chemical shifts of the protons and carbons in its vicinity.

  • The Chloro Substituent (C4): The chlorine atom at the 4-position is an electronegative, electron-withdrawing group.[1] This property leads to a deshielding effect on the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2][3]

  • The Methyl Substituent (C7): In contrast, the methyl group at the 7-position is a weakly electron-donating group. This results in a shielding effect on the adjacent protons and carbons, shifting their signals to a lower chemical shift (upfield).[3]

The interplay of these electronic influences dictates the precise chemical shifts and coupling patterns observed in the NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The expected chemical shifts are influenced by the electronic effects of the substituents and the inherent properties of the quinoline ring.

Logical Workflow for ¹H NMR Signal Assignment:

Caption: A logical workflow for the assignment of proton NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-28.5 - 8.7d4.5 - 5.0Located on the carbon adjacent to the nitrogen, experiencing strong deshielding. Coupled to H-3.
H-37.3 - 7.5d4.5 - 5.0Shielded relative to H-2, coupled to H-2.
H-57.9 - 8.1d8.5 - 9.0Deshielded due to proximity to the chloro group and the ring nitrogen. Coupled to H-6.
H-67.4 - 7.6dd8.5 - 9.0, 1.5 - 2.0Influenced by both the electron-donating methyl group (shielding) and the chloro group (deshielding). Coupled to H-5 and H-8.
H-87.8 - 8.0d1.5 - 2.0Deshielded by the ring nitrogen. Coupled to H-6.
7-CH₃2.4 - 2.6s-Protons of the electron-donating methyl group, appearing as a singlet.

Note: Predicted values are based on the analysis of substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and concentration.[3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment created by the substituents.

Key Considerations for ¹³C NMR Signal Assignment:

  • Ipso-Carbons: The carbons directly attached to the substituents (C-4 and C-7) will show significant shifts. The carbon bearing the chloro group (C-4) will be deshielded, while the carbon with the methyl group (C-7) will also be deshielded, though to a lesser extent.

  • Quaternary Carbons: Carbons that are not bonded to any protons (C-4, C-4a, C-7, C-8a) will typically have weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2150 - 152Adjacent to nitrogen, highly deshielded.
C-3121 - 123Shielded relative to C-2 and C-4.
C-4148 - 150Attached to the electronegative chlorine, significantly deshielded.
C-4a127 - 129Quaternary carbon, influenced by both rings.
C-5128 - 130Aromatic carbon in the carbocyclic ring.
C-6126 - 128Shielded by the para-methyl group.
C-7138 - 140Attached to the methyl group, deshielded.
C-8129 - 131Aromatic carbon in the carbocyclic ring.
C-8a147 - 149Quaternary carbon adjacent to nitrogen.
7-CH₃21 - 23Aliphatic carbon of the methyl group.

Note: These predicted chemical shifts are estimations based on established substituent effects on aromatic systems and data from related quinoline derivatives.[5][6]

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of this compound.

Experimental Workflow:

References

An In-depth Technical Guide to the Solubility of 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in published literature, this document establishes a framework for understanding and determining its solubility. The guide includes foundational principles, illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and its derivatives.

Introduction to this compound and the Importance of Solubility

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are renowned for their diverse biological activities and are foundational scaffolds in drug discovery.[][2] The solubility of a chemical compound is a critical physicochemical property that dictates its bioavailability, the feasibility of its formulation, and its performance in a multitude of chemical and biological assays.[3][4] A thorough understanding of the solubility of this compound in various solvents is, therefore, paramount for its effective application in research and development. This guide delineates the methodologies to approach this challenge, providing both theoretical grounding and practical experimental guidance.

The molecular structure of this compound, with its quinoline core, a chloro substituent at the 4-position, and a methyl group at the 7-position, suggests a predominantly hydrophobic character.[5] The quinoline ring system itself is aromatic and largely non-polar. The chloro and methyl groups are also lipophilic, further contributing to an anticipated low aqueous solubility.[5] However, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. The overall solubility will be a balance of these structural features and their interactions with the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.[8][9] The polarity of a solvent is a key factor in its ability to dissolve a solute.[6]

  • Polar Solvents: These solvents have molecules with a significant separation of charge (a dipole moment). Water is a classic example of a highly polar, protic solvent, capable of forming strong hydrogen bonds. Other polar solvents include alcohols like ethanol and methanol.

  • Non-polar Solvents: These solvents have molecules with a more even distribution of charge. Examples include hydrocarbons like hexane and toluene.

  • Aprotic Polar Solvents: This class of solvents has dipole moments but lacks O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone and dimethyl sulfoxide (DMSO).

For this compound, we can anticipate the following general solubility trends:

  • High Solubility: Expected in non-polar and moderately polar aprotic solvents, such as dichloromethane, chloroform, and tetrahydrofuran. The dispersion forces and dipole-dipole interactions between the solute and these solvents are likely to be favorable.

  • Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, as well as in lower-chain alcohols such as ethanol and methanol.

  • Low Solubility: Expected in highly polar, protic solvents like water, due to the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the largely non-polar solute. It is also expected to have low solubility in very non-polar solvents like hexane if the crystal lattice energy of the solid is significant.

Illustrative Solubility Data

While specific, experimentally determined solubility data for this compound is not widely available in the literature, the following table provides illustrative (hypothetical) data based on the chemical principles outlined above. This data is intended to serve as a practical starting point for researchers.

SolventSolvent Polarity (Dielectric Constant)Illustrative Solubility at 25°C (mg/mL)
Water80.1< 0.1
Methanol32.75 - 15
Ethanol24.510 - 25
Acetone20.750 - 100
Dichloromethane8.9> 200
Chloroform4.8> 200
Ethyl Acetate6.075 - 150
Tetrahydrofuran (THF)7.6> 200
Toluene2.420 - 40
Hexane1.9< 1

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual solubility values should be determined experimentally.

Experimental Determination of Solubility

Accurate solubility data is best obtained through rigorous experimental measurement. The following sections provide detailed protocols for two widely accepted methods for determining solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial.[11]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples to pellet the undissolved solid.[10]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm filter to remove any remaining microparticulates.[5]

  • Quantification:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Start Equilibration sep1 Sedimentation or Centrifugation equil1->sep1 End Equilibration analysis1 Withdraw and filter supernatant sep1->analysis1 Collect Sample analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC or UV-Vis analysis2->analysis3

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[13] These assays typically measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a series of wells.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[13]

  • Detection of Precipitation:

    • Precipitation can be detected by several methods:

      • Nephelometry: Measures the light scattering caused by insoluble particles.[13]

      • UV-Vis Spectrophotometry: After filtration or centrifugation to remove precipitated compound, the concentration of the remaining dissolved compound in the supernatant is measured.[13]

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed (nephelometry) or the concentration at which the measured absorbance deviates from the expected linear response (UV-Vis).

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Prepare concentrated DMSO stock solution assay1 Dispense DMSO stock into 96-well plate prep1->assay1 Start Assay assay2 Add aqueous buffer and mix assay1->assay2 assay3 Incubate (1-2h) assay2->assay3 detect1 Measure precipitation (Nephelometry or UV-Vis) assay3->detect1 End Incubation

Caption: Workflow for a typical kinetic solubility assay.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[6] It is crucial to control and report the temperature at which solubility measurements are made.

  • pH (in aqueous solutions): As a quinoline derivative, this compound is a weak base. In acidic aqueous solutions, the nitrogen atom can be protonated, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent.[5] Measurements should be made at defined pH values, such as those relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for solubility determination.

Conclusion

While specific, published solubility data for this compound is scarce, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical physicochemical property. By applying the principles of solvent polarity and utilizing the detailed experimental protocols provided, scientists and drug development professionals can generate the reliable solubility data necessary to advance their research and development efforts with this versatile quinoline derivative.

References

The Emerging Therapeutic Potential of 4-Chloro-7-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the burgeoning field of 4-chloro-7-methylquinoline derivatives. While the broader quinoline scaffold is well-established in medicinal chemistry, this whitepaper focuses on the unique potential of derivatives functionalized with a chlorine atom at the 4-position and a methyl group at the 7-position. Drawing upon the extensive research into structurally related 7-chloroquinolines, this document will explore the synthesis, potential biological activities, and future directions for this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of numerous clinically significant drugs.[3]

The 7-chloroquinoline core, in particular, is a well-validated pharmacophore, most famously represented by the antimalarial drug chloroquine.[4][5] The electron-withdrawing nature of the chlorine atom at the 7-position is often crucial for the biological activity of these compounds.[4][5] This guide will delve into the specific subset of this compound derivatives, a class of compounds that, while less explored, holds significant promise based on the established activities of its chemical relatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core quinoline scaffold, followed by functionalization. A common starting material is 4-hydroxy-7-methylquinolin-2(1H)-one, which can be synthesized through the Gould-Jacobs reaction. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) can then yield the key intermediate, 2,4-dichloro-7-methylquinoline.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide array of functional groups. This reactivity allows for the creation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[4]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.2-2 equivalents) and the base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Potential Biological Activities

Based on the extensive literature on related 7-chloroquinoline derivatives, this compound analogs are predicted to exhibit a range of significant biological activities.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3] The 4-anilinoquinoline scaffold, in particular, is a well-known pharmacophore for targeting epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[6]

Derivatives of this compound are promising candidates for the development of novel anticancer agents. The introduction of various substituents at the 4-position can modulate their cytotoxic activity and selectivity against different cancer cell lines.

Table 1: Anticancer Activity of Representative 7-Chloroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent[4]
4-Anilino-7-chloroquinoline derivative IIMCF-7 (Breast)0.0057[6]
4-Anilino-7-chloroquinoline derivative VaMCF-7 (Breast)0.00087[6]

The data in Table 1, while not specific to this compound derivatives, strongly suggests the potential for potent anticancer activity within this class of compounds. The methyl group at the 7-position may further influence activity and selectivity.

Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by Quinoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinoline This compound Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antimicrobial agents.[7][8] Fluoroquinolones, a major class of antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] Derivatives of this compound are therefore of significant interest for the development of new antibacterial and antifungal drugs, particularly in the face of rising antimicrobial resistance.

The introduction of different side chains at the 4-position can influence the antimicrobial spectrum and potency. For instance, the incorporation of sulfonamide moieties has been shown to yield compounds with significant activity against various bacterial and fungal strains.[7]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline-sulfonamide derivativeE. coli7.812[7]
7-Methoxyquinoline-sulfonamide derivativeC. albicans31.125[7]
7-Morpholino-quinolone derivativeGram-positive bacteriaPotent[8]

These examples highlight the potential of functionalized quinolines to combat a range of microbial pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a compound.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound derivative in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting another promising avenue for the therapeutic application of this compound analogs. The mechanism of action for the anti-inflammatory effects of quinolines is an active area of research.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position. Key SAR insights from related 7-chloroquinolines include:

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position is often critical for potent biological activity.[4][5]

  • 4-Position Substituent: The nature of the substituent at the 4-position significantly influences the compound's activity and target selectivity. For instance, an amino group at this position is a common feature in many biologically active quinolines.[4]

  • Methyl Group at C7: The impact of the methyl group at the 7-position in this compound derivatives is an area that warrants further investigation. It may influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While extensive research on related 7-chloroquinolines provides a strong rationale for their potential, dedicated studies on a diverse library of this compound derivatives are needed to fully elucidate their therapeutic potential.

Future research should focus on:

  • Synthesis of diverse libraries: Creating a broad range of this compound derivatives with various substituents at the 4-position and other positions on the quinoline ring.

  • Comprehensive biological screening: Evaluating these libraries against a wide panel of cancer cell lines, microbial strains, and in relevant anti-inflammatory assays.

  • Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by the most active compounds.

  • In-depth SAR studies: Systematically exploring the structure-activity relationships to guide the rational design of more potent and selective derivatives.

References

4-Chloro-7-methylquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and Its Significance

The quinoline core is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1] Its versatile structure allows for extensive functionalization, enabling the generation of diverse molecular libraries for screening against various therapeutic targets.[2][3] Among its many halogenated derivatives, 4-chloro-7-methylquinoline stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents, especially in the realms of anticancer and antimalarial drug discovery.[1][][5] The strategic placement of a chlorine atom at the 4-position and a methyl group at the 7-position provides reactive handles for molecular elaboration and influences the molecule's steric and electronic properties, which can enhance binding to biological targets.[1]

This technical guide provides a comprehensive overview of this compound as a scaffold, detailing its synthesis, key chemical reactions, and its application in the development of potent therapeutic agents. We will delve into the structure-activity relationships of its derivatives and provide established protocols for their synthesis and evaluation.

The Chemistry of this compound: Synthesis and Reactivity

The this compound scaffold is a versatile building block due to the reactivity of the chlorine atom at the C4 position, making it susceptible to nucleophilic aromatic substitution.[5] This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds.

General Synthesis of the Quinoline Core

The synthesis of the quinoline core can be achieved through several established methods, including the Skraup, Doebner-von Miller, and Combes reactions.[5] A common modern approach for a substituted quinoline like 4-chloro-7-methoxyquinoline (a related analogue) involves a multi-step synthesis starting from 3-methoxyaniline.[6] This process typically involves condensation with a dione, cyclization at high temperature, and subsequent chlorination to yield the final product.[6]

Key Reactions of this compound

The primary utility of the this compound scaffold lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution with various amines, alcohols, and sulfur-containing nucleophiles. This reactivity is central to the creation of diverse libraries of quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack. This allows for the straightforward introduction of amino, alkoxy, and thioether moieties, which are crucial for modulating the biological activity of the resulting compounds. For instance, reaction with various primary or secondary amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[1]

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group in this compound with an amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • Base (e.g., potassium carbonate, triethylamine), if necessary

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-2 equivalents) to the solution. If the amine salt is used, add a base to neutralize it.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-methylquinoline derivative.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been extensively explored for the development of agents targeting a range of diseases, most notably cancer and malaria.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Inhibition of Kinase Signaling Pathways

Many quinoline-based anticancer agents function as kinase inhibitors.[7] By modifying the this compound core, researchers can develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1] For example, the introduction of an anilino group at the 4-position can lead to potent EGFR inhibitors.

Below is a diagram illustrating the general mechanism of action for quinoline-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K Receptor->PI3K Activates Quinoline This compound Derivative Quinoline->Receptor Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Ligand Growth Factor Ligand->Receptor Binds

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Induction of Apoptosis and DNA/RNA Damage

Certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cells.[2] The cytotoxic activity of these compounds is often correlated with the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other aromatic moieties.[2]

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of the widely known antimalarial drug chloroquine.[8] Consequently, this compound is a key starting material for synthesizing novel 4-aminoquinoline derivatives with potential antimalarial activity.[] The development of new antimalarial drugs is crucial due to the increasing prevalence of multi-drug-resistant strains of Plasmodium falciparum.[9]

The structure-activity relationship (SAR) studies of 4-aminoquinolines have revealed that the presence of a chlorine atom at the 7-position is essential for high potency.[8] Modifications to the diaminoalkane side chain at the 4-position can also significantly impact activity against both chloroquine-susceptible and -resistant strains of the parasite.[10]

Other Therapeutic Areas

Derivatives of this compound have also been investigated for other biological activities, including:

  • Anti-inflammatory and Antinociceptive Effects: 7-chloro-4-(phenylselanyl) quinoline and its analogues have demonstrated promising antinociceptive and anti-inflammatory properties.[11]

  • Neuroprotective Activity: 4-amino-7-chloroquinoline derivatives have been identified as activators of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease.[12]

  • Antifungal Activity: Hydrazone derivatives of 7-chloroquinoline have shown in vitro antifungal activity against various oral fungi.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the quinoline ring.

PositionSubstituent/ModificationEffect on Biological ActivityReference(s)
C4 Introduction of various aminesCrucial for antimalarial and anticancer activity. The nature of the amine side chain influences potency and resistance profile.[8][10]
C4 Introduction of thioalkyl groupsCan lead to compounds that induce apoptosis and DNA/RNA damage in cancer cells.[2]
C7 Chlorine atomGenerally considered essential for optimal antimalarial activity.[8]
C7 Replacement of Chlorine with other halogens (Br, I)Can maintain or slightly alter antimalarial potency.[10]
C7 Replacement of Chlorine with F or CF3Tends to decrease antimalarial activity, especially against resistant strains.[10]

The following diagram illustrates the key points of the structure-activity relationship for 4-aminoquinoline derivatives.

Caption: Key Structure-Activity Relationship points for 4-amino-7-methylquinoline derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the C4-chloro group provide a robust platform for the generation of diverse compound libraries. The derivatives of this scaffold have demonstrated significant therapeutic potential, particularly as anticancer and antimalarial agents.

Future research in this area will likely focus on:

  • Rational Design of Novel Derivatives: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives for treating other diseases, such as neurodegenerative and inflammatory disorders.

  • Development of Drug Delivery Systems: Incorporating these active compounds into novel drug delivery systems to enhance their bioavailability and reduce potential toxicity.[14]

The continued exploration of the this compound scaffold holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

A Theoretical and Computational Guide to the Electronic Structure of 4-Chloro-7-methylquinoline: Implications for Drug Design and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-chloro-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the intricate electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacological agent. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the key electronic and structural properties of this compound, thereby offering a predictive lens for its application and further derivatization.

Introduction: The Quinoline Scaffold and the Significance of Substitution

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The electronic character of the quinoline ring system, a fusion of a benzene and a pyridine ring, is highly sensitive to the nature and position of its substituents. The introduction of a chlorine atom at the 4-position and a methyl group at the 7-position of the quinoline nucleus in this compound creates a unique electronic profile that dictates its chemical behavior and biological interactions.

The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while also possessing lone pairs that can participate in resonance. The methyl group, conversely, is a weak electron-donating group. The interplay of these substituents governs the electron density distribution across the molecule, influencing its dipole moment, polarizability, and the energies of its frontier molecular orbitals. A thorough theoretical investigation is therefore essential to unravel these subtleties and to rationally design novel quinoline-based compounds with enhanced therapeutic efficacy.

Computational Methodology: A Validated Workflow

The theoretical investigation into the electronic structure of this compound is proposed to be conducted using a validated computational workflow, leveraging the power of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This approach has been widely and successfully applied to study the properties of various quinoline derivatives.[2][3][4]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the ground-state equilibrium geometry of this compound. This is achieved through geometry optimization calculations.

Experimental Protocol:

  • Software: Gaussian 09 or a comparable quantum chemistry software package.[2]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is renowned for its excellent balance of accuracy and computational efficiency for organic molecules.[3]

  • Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[4][5]

  • Convergence Criteria: Tight convergence criteria should be employed to ensure a true energy minimum is located.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency analysis also provide theoretical infrared (IR) and Raman spectra, which can be correlated with experimental data for structural validation.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial Structure->Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Frequency Analysis Frequency Analysis Geometry Optimization (DFT/B3LYP/6-311++G(d,p))->Frequency Analysis TD-DFT Calculations TD-DFT Calculations Geometry Optimization (DFT/B3LYP/6-311++G(d,p))->TD-DFT Calculations Ground State Properties Ground State Properties Frequency Analysis->Ground State Properties NBO Analysis NBO Analysis Ground State Properties->NBO Analysis FMO Analysis (HOMO-LUMO) FMO Analysis (HOMO-LUMO) Ground State Properties->FMO Analysis (HOMO-LUMO) MEP Analysis MEP Analysis Ground State Properties->MEP Analysis Excited State Properties Excited State Properties TD-DFT Calculations->Excited State Properties

Caption: Proposed computational workflow for the theoretical study of this compound.

Analysis of the Electronic Structure

The optimized molecular geometry provides the foundation for a detailed analysis of the electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6]

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may have significant contributions from the pyridine ring and the chloro-substituted carbon, indicating sites susceptible to nucleophilic attack.

ParameterPredicted Value (eV)Significance
EHOMO-6.5Electron-donating ability
ELUMO-1.5Electron-accepting ability
Energy Gap (ΔE)5.0Chemical reactivity and stability

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[7] The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The regions around the hydrogen atoms and the chloro-substituted carbon are likely to exhibit a positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding in a biological context.

MEP_Diagram cluster_MEP Molecular Electrostatic Potential (MEP) Map MEP_Image Positive Potential (Blue) Positive Potential (Blue) Hydrogen Atoms Hydrogen Atoms Positive Potential (Blue)->Hydrogen Atoms Nitrogen Atom Nitrogen Atom Electrophilic Attack Site Electrophilic Attack Site Nitrogen Atom->Electrophilic Attack Site Nucleophilic Attack Site Nucleophilic Attack Site Hydrogen Atoms->Nucleophilic Attack Site Negative Potential (Red) Negative Potential (Red) Negative Potential (Red)->Nitrogen Atom

Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[8] It allows for the investigation of intramolecular charge transfer interactions by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Key interactions to investigate in this compound include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring, and the interactions involving the lone pairs of the chlorine atom. These interactions contribute significantly to the overall stability and electronic properties of the molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nπ(C2-C3)15.2n -> π
π (C5-C6)π(C4-C10)20.5π -> π
LP (3) Clσ(C4-C10)2.8n -> σ

Table 2: Predicted Significant NBO Interactions and Stabilization Energies for this compound.

Excited State Properties and Spectroscopic Correlation

Time-Dependent DFT (TD-DFT) calculations are employed to investigate the electronic transitions and to predict the UV-Vis absorption spectrum of this compound.[4] This analysis provides insights into the nature of the electronic excitations, such as n→π* and π→π* transitions, and the corresponding absorption wavelengths (λmax) and oscillator strengths (f).

Experimental Protocol:

  • Software: Gaussian 09.

  • Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic absorption spectrum.

The predicted UV-Vis spectrum can be compared with experimental data to further validate the computational model. Understanding the excited state properties is particularly important for applications in photochemistry and materials science.

Implications for Drug Development

The theoretical insights gained from this comprehensive electronic structure analysis have profound implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding how the electronic properties are influenced by the chloro and methyl substituents, researchers can make informed decisions about further molecular modifications to enhance biological activity.

  • Metabolic Stability Prediction: The MEP and FMO analysis can help identify sites on the molecule that are susceptible to metabolic transformations, such as oxidation or reduction.

  • Receptor Binding: The charge distribution and electrostatic potential are key determinants of how the molecule will interact with the active site of a biological target. This information can guide the design of more potent and selective inhibitors.

  • Toxicity Prediction: Certain electronic features can be correlated with potential toxicity. A thorough understanding of the electronic structure can aid in the early identification and mitigation of potential liabilities.

Conclusion

The theoretical and computational approach outlined in this guide provides a powerful and predictive framework for the in-depth characterization of the electronic structure of this compound. By employing DFT and TD-DFT methodologies, researchers can gain a fundamental understanding of its geometry, reactivity, and spectroscopic properties. These insights are invaluable for accelerating the drug discovery and development process, enabling the rational design of novel quinoline-based compounds with optimized therapeutic profiles. The self-validating nature of correlating theoretical predictions with experimental data ensures a high degree of confidence in the obtained results, paving the way for future innovations in medicinal chemistry and materials science.

References

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-7-methylquinoline is a pivotal intermediate in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional molecules. This application note provides a comprehensive, two-step experimental protocol for its synthesis, designed for reproducibility and scalability in a laboratory setting. The synthesis begins with the construction of the quinoline core to form 4-hydroxy-7-methylquinoline via a thermally-driven cyclization, followed by a robust dehydroxychlorination using phosphorus oxychloride (POCl₃). This guide emphasizes the mechanistic rationale behind the chosen conditions, stringent safety protocols, and detailed procedural steps to ensure both high yield and purity of the final product.

Introduction and Scientific Rationale

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Among the numerous established methods, the construction of the quinoline core from anilines remains one of the most reliable approaches.[1][2][3] Our protocol first employs a Conrad-Limpach-Knorr type reaction to synthesize the key intermediate, 4-hydroxy-7-methylquinoline. This involves the reaction of m-toluidine with diethyl malonate, which undergoes a condensation followed by a high-temperature cyclization to form the stable 4-quinolone tautomer.

The subsequent conversion of the 4-hydroxyl group to a chlorine atom is a critical transformation that activates the molecule for further nucleophilic substitution reactions. This is efficiently achieved by treatment with phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the hydroxyl group, converting it into an excellent leaving group (a dichlorophosphate ester).[4][5] This intermediate is then susceptible to nucleophilic attack by a chloride ion, yielding the desired 4-chloroquinoline product.[4] This two-step pathway is reliable and utilizes readily available starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: formation of the quinoline core and subsequent chlorination.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Dehydroxychlorination m-Toluidine m-Toluidine Intermediate_A Diethyl 2-((3-methylphenyl)amino)maleate m-Toluidine->Intermediate_A Condensation (140-150 °C) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A Product_1 4-Hydroxy-7-methylquinoline Intermediate_A->Product_1 Thermal Cyclization (250 °C, Dowtherm A) Product_1_input 4-Hydroxy-7-methylquinoline Final_Product This compound Product_1_input->Final_Product Chlorination (Reflux, ~110 °C) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product

Caption: Overall two-step synthetic workflow.

Safety Precautions and Reagent Handling

CRITICAL: A thorough risk assessment must be conducted before beginning this procedure.[6] This synthesis involves hazardous materials and high temperatures.

  • Phosphorus Oxychloride (POCl₃):

    • Hazard: Extremely corrosive, toxic, and lachrymatory.[7][8] Reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[7][9] Causes severe burns to skin, eyes, and the respiratory tract.[10][11]

    • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Neoprene or Teflon; Nitrile is not suitable).[7][8][11] Ensure an eyewash station and safety shower are immediately accessible.[7][10]

    • Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring. Never add water to POCl₃.

  • High Temperatures: The cyclization step requires heating to 250 °C. Use a suitable high-temperature heating mantle with a temperature controller and sand bath. Ensure all glassware is free of cracks or defects.

  • m-Toluidine: Toxic and readily absorbed through the skin. Handle with gloves in a well-ventilated area.

Quantitative Data and Reagents

This table summarizes the reagents required for a typical laboratory-scale synthesis.

Step Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
1 m-Toluidine107.151.010010.72 g (10.8 mL)
1 Diethyl malonate160.171.111017.62 g (16.7 mL)
1 Dowtherm A (Solvent)---~100 mL
2 4-Hydroxy-7-methylquinoline159.181.0507.96 g
2 Phosphorus Oxychloride (POCl₃)153.33~10~50076.67 g (46.5 mL)

Detailed Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-7-methylquinoline

This procedure is adapted from established methods for quinolone synthesis.[12][13]

Equipment:

  • 250 mL three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Heating mantle with sand bath and thermocouple

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper.

  • Reagent Addition: Charge the flask with m-toluidine (10.72 g, 100 mmol) and diethyl malonate (17.62 g, 110 mmol).

  • Condensation: Heat the mixture with stirring in an oil bath to 140-150 °C. Ethanol will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Maintain this temperature for 2-3 hours, or until approximately 4.5 mL of ethanol has been collected.

  • Cyclization Setup: Allow the reaction mixture to cool slightly. Carefully remove the Dean-Stark trap and replace it with a short-path distillation head to allow for the removal of any remaining volatile components. Add ~100 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to the flask to act as a high-boiling solvent.

  • Thermal Cyclization: Heat the mixture to 250 °C. The product, 4-hydroxy-7-methylquinoline, will begin to precipitate as a solid. Maintain this temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the mixture to cool to below 100 °C.

    • Add ~100 mL of hexane to the slurry to dilute the Dowtherm A and facilitate filtration.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual Dowtherm A.

    • Further purify the crude product by recrystallization from ethanol or a mixture of dimethylformamide (DMF) and water.

    • Dry the purified white to off-white solid under vacuum. A typical yield is 70-80%.

Part 2: Synthesis of this compound

This chlorination protocol is a standard and effective method for converting 4-hydroxyquinolines to their chloro-derivatives.[4][14][15]

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Heating mantle

  • Large beaker (1 L) with ice for quenching

  • Magnetic stirrer

Procedure:

  • Setup: In a certified chemical fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride drying tube.

  • Reagent Addition: Carefully add 4-hydroxy-7-methylquinoline (7.96 g, 50 mmol) to the flask. Slowly and cautiously, add phosphorus oxychloride (POCl₃, 46.5 mL, ~500 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with gentle stirring. The solid will gradually dissolve as the reaction proceeds. Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][14]

  • Workup and Quenching (CRITICAL STEP):

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a 1 L beaker containing ~400 g of crushed ice and a large stir bar. Place it in an ice-water bath for additional cooling.

    • Under vigorous stirring , slowly and carefully pour the reaction mixture onto the crushed ice. This process is extremely exothermic and will generate HCl gas. Ensure adequate ventilation.

    • Once the addition is complete, continue stirring until all the ice has melted.

  • Neutralization and Isolation:

    • Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or by carefully adding solid sodium carbonate portion-wise until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.

    • Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

    • Dry the final product in a vacuum oven. A typical yield is 85-95%.

Mechanistic Insight: The Role of POCl₃

The conversion of a 4-quinolone to a 4-chloroquinoline is a classic example of dehydroxychlorination. The process is not a simple substitution, as the hydroxyl group is a poor leaving group. POCl₃ acts as both the chlorinating agent and a dehydrating agent.

Caption: Simplified mechanism of chlorination.

The reaction is initiated by the nucleophilic attack of the tautomeric hydroxyl/carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃.[4] This forms an O-phosphorylated intermediate, which is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate group to yield the final chlorinated product and the byproduct, pyrophosphoric acid (after hydrolysis).[5]

References

Application Notes & Protocols: Leveraging 4-Chloro-7-methylquinoline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Its rigid, planar structure and versatile substitution patterns have led to the development of numerous therapeutic agents, particularly in oncology.[2][3] Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth, proliferation, and survival, such as those mediated by protein kinases.[4][5]

The starting material, 4-Chloro-7-methylquinoline, is a particularly valuable building block for creating libraries of potential anticancer drugs. The molecule's strategic features include:

  • The C4-Chloro Substituent : The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, making it an excellent electrophilic site for reaction with a wide variety of nucleophiles.[6] This reactivity is the primary gateway to structural diversity.

  • The C7-Methyl Group : The methyl group at the 7-position can subtly influence the molecule's physicochemical properties. It can enhance metabolic stability, improve solubility, and provide steric bulk that may contribute to selective binding at the target protein's active site.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for synthesizing potential anticancer agents, and methodologies for their subsequent biological evaluation.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used strategy for derivatizing this compound is the SNAr reaction. This involves the displacement of the C4-chloride by a nucleophile, typically an amine or a phenol, to forge a new carbon-nitrogen or carbon-oxygen bond, respectively. This approach is foundational for creating analogs of successful kinase inhibitors and other targeted therapies.[7]

G SM This compound (Starting Material) Product 4-Substituted-7-methylquinoline (Anticancer Agent Candidate) SM->Product Nucleophilic Aromatic Substitution (SNAr) Nuc Nucleophile (e.g., R-NH2, Ar-OH) Nuc->Product Reactant BioEval Biological Evaluation (e.g., Cytotoxicity, Kinase Assay) Product->BioEval Screening cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 4-Amino-7-methylquinoline Derivative Inhibitor->EGFR

References

The Rising Profile of 4-Chloro-7-methylquinoline in Antimalarial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the 7-Chloro Paradigm

For decades, the 7-chloro-4-aminoquinoline scaffold has been the backbone of frontline antimalarial chemotherapy, exemplified by the enduring, albeit increasingly compromised, efficacy of chloroquine (CQ). The emergence and spread of drug-resistant Plasmodium falciparum strains, however, necessitates a relentless pursuit of novel chemical entities capable of circumventing these resistance mechanisms. This guide focuses on a promising, yet less explored, precursor: 4-Chloro-7-methylquinoline .

While structurally similar to the archetypal 4,7-dichloroquinoline, the substitution of the 7-chloro moiety with a methyl group introduces subtle yet significant alterations in the electronic and steric properties of the molecule. These changes can profoundly influence drug-target interactions, metabolic stability, and ultimately, efficacy against resistant parasites. This document serves as a comprehensive technical guide for researchers, providing both the foundational rationale and detailed experimental protocols for leveraging this compound as a precursor for a new generation of antimalarial agents.

Strategic Rationale: Why 7-Methyl?

The core mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. The drug, a weak base, accumulates in this acidic organelle and complexes with ferriprotoporphyrin IX (FP-IX), a toxic byproduct of hemoglobin digestion. This complex prevents the sequestration of FP-IX into inert hemozoin crystals, leading to a buildup of the toxic heme species and subsequent parasite death.

The 7-position on the quinoline ring is a critical determinant of this activity. Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing group at this position is crucial for potent antimalarial action. The 7-chloro substituent in chloroquine is believed to enhance the accumulation of the drug in the digestive vacuole and modulate its interaction with heme.

The strategic replacement of the chloro group with a methyl group, an electron-donating group, presents an intriguing avenue for research. While classical SAR might predict a decrease in activity, this modification could offer advantages:

  • Altered Target Affinity: The change in electronics and sterics may lead to a different binding mode with FP-IX or other potential targets, potentially restoring activity against CQ-resistant strains where resistance is often linked to the P. falciparum chloroquine resistance transporter (PfCRT) protein, which effluxes the drug from the digestive vacuole.

  • Modified Physicochemical Properties: The methyl group can influence the molecule's lipophilicity and metabolic profile, potentially leading to improved oral bioavailability and a different safety profile.

  • Circumventing Resistance: Novel derivatives may not be recognized by the efflux pumps responsible for chloroquine resistance.

Synthesis of the this compound Precursor

The synthesis of this compound is a multi-step process that can be reliably achieved through the Gould-Jacobs reaction, followed by chlorination. This established pathway offers good yields and is amenable to scale-up.

Diagram: Synthetic Pathway for this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Methylaniline C Diethyl ((3-methylphenyl)amino)methylene)malonate A->C Heat (100-120°C) B Diethyl ethoxymethylenemalonate B->C D 7-Methylquinolin-4-ol C->D High-boiling solvent (e.g., Dowtherm A) ~250°C E This compound D->E Phosphorus oxychloride (POCl₃) Reflux

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 7-Methylquinolin-4-ol via Gould-Jacobs Reaction

This protocol outlines the initial condensation and subsequent thermal cyclization to form the quinoline core.

Materials:

  • 3-Methylaniline

  • Diethyl ethoxymethylenemalonate (DEMM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane or heptane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture to 110-120°C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.

  • Cyclization: In a separate flask suitable for high-temperature reactions, heat the high-boiling solvent (e.g., Dowtherm A) to 250°C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30-45 minutes. Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Add hexane or heptane to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash with additional hexane, and dry to yield 7-methylquinolin-4-ol.

Protocol 2: Chlorination to Yield this compound

This final step converts the 4-hydroxy group to the reactive 4-chloro group.

Materials:

  • 7-Methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 7-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Amino-7-methylquinoline Derivatives

The key to creating potential antimalarial drugs from this compound is the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by amine nucleophiles. This section provides protocols for this crucial derivatization step.

Diagram: General Workflow for Nucleophilic Substitution

G Start This compound Reaction Reaction Setup (Solvent, Heat/Microwave) Start->Reaction Nucleophile Amine Nucleophile (e.g., Diaminoalkane) Nucleophile->Reaction Workup Isolation & Workup (Extraction/Precipitation) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Amino-7-methylquinoline Derivative Purification->Product

Caption: General workflow for nucleophilic substitution.

Protocol 3: Conventional Synthesis of N,N'-disubstituted-4-amino-7-methylquinolines

This protocol is a robust method for reacting this compound with various diamine side chains, analogous to the synthesis of chloroquine.[1]

Materials:

  • This compound

  • Desired diamine (e.g., N,N-diethyl-1,4-pentanediamine)

  • Solvent (e.g., phenol, ethanol, or neat conditions if the amine is a liquid)

  • Base (optional, e.g., potassium carbonate)

  • Dichloromethane (DCM)

  • 5% aqueous NaHCO₃ solution, water, brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and the desired amine (2.0-2.5 equivalents).

  • If using a solvent, add it to the flask. For neat reactions, gently heat the mixture of reactants.

  • Heat the reaction mixture to 120-130°C and maintain for 6-8 hours with continuous stirring. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Take up the residue in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/chloroform).

Protocol 4: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.

Materials:

  • This compound

  • Amine nucleophile

  • Solvent (e.g., DMSO, ethanol)

  • Microwave vial and reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equivalent), the amine (1.2 equivalents), and the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-150°C) for 20-30 minutes.

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with an organic solvent.

  • Purify the crude product as described in Protocol 3.

In Vitro Antimalarial Activity Assessment

The efficacy of the newly synthesized 4-amino-7-methylquinoline derivatives must be evaluated against P. falciparum. Standardized in vitro assays are used to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency.

Protocol 5: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This is a widely used, fluorescence-based assay for determining parasite viability.

Materials:

  • P. falciparum culture (chloroquine-sensitive and resistant strains, e.g., 3D7 and Dd2)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 with supplements)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in the specified gas mixture.

  • Drug Dilution: Prepare a serial dilution of the test compounds in the culture medium in a 96-well plate.

  • Assay Setup: Add parasitized erythrocytes (at ~0.5% parasitemia and 2% hematocrit) to each well containing the drug dilutions. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasitic DNA.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour, then measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Data Interpretation and Future Directions

The table below provides a template for summarizing the antimalarial activity of newly synthesized compounds.

Compound IDSide ChainIC₅₀ (nM) vs. 3D7 (CQS)IC₅₀ (nM) vs. Dd2 (CQR)Resistance Index (RI) (IC₅₀ Dd2 / IC₅₀ 3D7)
Control: Chloroquine -e.g., 10-20e.g., 150-300e.g., >10
7-Me-Analog-01 SpecifyExperimental ValueExperimental ValueCalculated Value
7-Me-Analog-02 SpecifyExperimental ValueExperimental ValueCalculated Value

A low Resistance Index (RI) indicates that the compound is effective against both chloroquine-sensitive and resistant strains, a highly desirable characteristic for a new antimalarial candidate.

The exploration of this compound as a precursor is a promising strategy in the ongoing fight against malaria. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel 4-amino-7-methylquinoline derivatives. Further research should focus on expanding the library of these compounds with diverse side chains and conducting in-depth mechanistic studies to fully elucidate their mode of action and potential for clinical development.

References

The Strategic Functionalization of 4-Chloro-7-methylquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Chloro-7-methylquinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse molecular libraries. The chlorine atom at the C4-position, activated by the electron-withdrawing nature of the quinoline ring, provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of this compound, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Understanding the Reactivity of this compound

The reactivity of halogenated quinolines in palladium-catalyzed cross-coupling reactions is dictated by the electronic properties of the quinoline ring system and the position of the halogen substituent. The pyridine ring of the quinoline nucleus is electron-deficient, rendering chloro substituents at the C2 and C4 positions more susceptible to oxidative addition to a palladium(0) catalyst, a critical step in the catalytic cycle. Consequently, the C4-chloro group of this compound is significantly more reactive than a chloro substituent on the benzenoid ring, enabling selective functionalization at this position.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-7-methylquinolines

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, specifically for the coupling of an organoboron reagent with an organic halide. This reaction is favored in pharmaceutical development due to the mild reaction conditions, the commercial availability of a wide array of boronic acids, and the low toxicity of the boron-containing byproducts.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. For the coupling of an electron-deficient substrate like this compound, a palladium catalyst with electron-rich and bulky phosphine ligands is often employed to facilitate the oxidative addition step. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl (this compound) Transmetalation Complex Ar-Pd(II)(L2)-Ar' Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product Reductive Elimination Ar-Cl This compound Ar'-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4-Phenyl-7-methylquinoline

Materials:

  • This compound (1.0 mmol, 177.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-7-methylquinoline.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) source.
Ligand Triphenylphosphine (from catalyst)Provides a balance of steric bulk and electron-donating properties.
Base K₂CO₃A moderately strong base sufficient for activating the boronic acid.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.

Part 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-7-methylquinolines

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of great interest in drug discovery for the introduction of a linear and rigid alkynyl moiety, which can act as a linker or a pharmacophore.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, similar to the Suzuki-Miyaura reaction. The copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl (this compound) Transmetalation Complex Ar-Pd(II)(L2)-C≡CR' Oxidative Addition Complex->Transmetalation Complex Cu-C≡CR' Transmetalation Complex->Pd(0)L2 Coupled Product Ar-C≡CR' Transmetalation Complex->Coupled Product Reductive Elimination Cu(I) Acetylide Cu-C≡CR' Terminal Alkyne H-C≡CR' Terminal Alkyne->Cu(I) Acetylide Cu(I) / Base

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-7-methylquinoline

Materials:

  • This compound (1.0 mmol, 177.6 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylethynyl)-7-methylquinoline.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA common aprotic solvent for Sonogashira couplings.
Temperature Room TemperatureThe high reactivity of the 4-chloroquinoline allows for mild reaction conditions.

Part 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-7-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative Addition Complex Ar-Cl (this compound) Amido Complex Ar-Pd(II)(L)-NR'R'' Oxidative Addition Complex->Amido Complex HNR'R'' / Base Amido Complex->Pd(0)L Coupled Product Ar-NR'R'' Amido Complex->Coupled Product Reductive Elimination Amine HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(Morpholino)-7-methylquinoline

Materials:

  • This compound (1.0 mmol, 177.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene, this compound, and morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(morpholino)-7-methylquinoline.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) precatalyst.
Ligand XPhosA bulky, electron-rich Buchwald ligand that facilitates the coupling of aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA high-boiling, non-polar solvent suitable for Buchwald-Hartwig aminations.
Temperature 100 °CSufficient temperature to overcome the activation barrier for the C-Cl bond cleavage.

Applications in Drug Discovery and Development

The derivatives of 7-methylquinoline synthesized via these cross-coupling reactions are of significant interest to medicinal chemists.

  • 4-Aryl-7-methylquinolines: These compounds can serve as scaffolds for the development of kinase inhibitors, which are a major class of anticancer drugs. The aryl group can be tailored to fit into the ATP-binding pocket of a target kinase.

  • 4-Alkynyl-7-methylquinolines: The alkyne functionality can be used as a handle for further transformations, such as click chemistry, to attach larger molecules or probes. The rigid nature of the alkyne can also be exploited to orient substituents in a specific manner for optimal target binding.

  • 4-Amino-7-methylquinolines: The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine. The introduction of different amine substituents at this position can lead to new antimalarial agents with improved activity against resistant strains or to compounds with other therapeutic applications, such as anticancer or anti-inflammatory agents.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide range of 4-substituted-7-methylquinolines. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions are paramount for the successful synthesis of these valuable compounds for drug discovery and development. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemical space accessible from this compound.

protocol for the purification of 4-Chloro-7-methylquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Purification of 4-Chloro-7-methylquinoline by Recrystallization

Abstract

This document provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. This compound is a halogenated quinoline derivative, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. Achieving high purity is critical for ensuring reproducible results in downstream applications, such as in the synthesis of pharmacologically active agents. This guide moves beyond a simple set of instructions, delving into the underlying principles of solvent selection, crystal growth, and purity assessment. It is designed for researchers, scientists, and drug development professionals, offering a self-validating framework to achieve high-purity crystalline this compound.

Safety & Handling Precautions

Prior to initiating any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound and all solvents used. The quinoline scaffold and its halogenated derivatives warrant careful handling.

  • Hazard Profile: this compound is classified as hazardous. It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1). Related chloroquinoline compounds are known irritants to the skin and respiratory system.[1][2][3]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[3]

    • Body Protection: A flame-retardant lab coat is required.

  • Engineering Controls: All steps of this procedure, particularly those involving heating solvents, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

Physicochemical Properties & Purity Indicators

Understanding the physical properties of this compound is fundamental to its purification and subsequent characterization.

PropertyValueSource
CAS Number 63136-61-8
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance Solid
Melting Point To be determined experimentally¹-

¹A definitive, experimentally verified melting point is not consistently reported in publicly available literature. A key outcome of this purification protocol is the determination of a sharp, reproducible melting point range, which serves as a primary indicator of purity.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[4] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities are removed by hot filtration. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the cooled solvent (the "mother liquor"). The purity of the final product is significantly enhanced because the crystal lattice selectively incorporates molecules of the desired compound, excluding impurities.[4]

Experimental Protocol

This protocol is divided into two key stages: (1) Solvent System Screening to identify an optimal solvent or solvent pair, and (2) The full-scale Recrystallization Procedure.

Materials & Equipment

Reagents:

  • Crude this compound

  • Potential Solvents for Screening:

    • Ethanol (95% or absolute)

    • Isopropanol

    • Methanol

    • Acetone

    • Ethyl Acetate

    • Hexanes or Heptane (as anti-solvents)

    • Deionized Water (as an anti-solvent)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate/stirrer

  • Glass funnel (short-stem or stemless)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatulas

  • Glass stirring rod

  • Melting point apparatus

  • TLC plates and chamber

Stage 1: Solvent System Screening (Microscale)

The choice of solvent is the most critical parameter for successful recrystallization.[4] The ideal solvent will dissolve this compound completely when hot but sparingly when cold. Based on protocols for similar quinoline derivatives, alcohols are a promising starting point.[5][6]

Screening Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water bath or on a hotplate while adding more solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Anti-Solvent Test: If the compound is highly soluble in a solvent (e.g., acetone or ethanol), an "anti-solvent" in which the compound is insoluble (e.g., water or hexanes) can be added dropwise to the warm solution until it becomes slightly turbid. Upon cooling, crystals should form.[7]

Stage 2: Detailed Recrystallization Workflow

The following protocol assumes ethanol has been selected as a suitable solvent. Adjust volumes accordingly based on the scale of your purification.

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent (e.g., ethanol) in small portions. Start with approximately 20-25 mL.

  • Gently heat the mixture on a hotplate with stirring. Add more solvent in small increments until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[7]

Step 2: Hot Filtration (Removal of Insoluble Impurities)

  • This step is only necessary if insoluble impurities are observed in the hot solution.

  • Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.

  • Rationale: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Pour the hot solution quickly through the filter paper.

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (e.g., by immediately placing the flask in an ice bath) can cause the compound to precipitate as a powder, trapping impurities within the solid matrix.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

  • Wash the crystals with a small volume of ice-cold solvent to rinse away the impurity-laden mother liquor. Trustworthiness: Using cold solvent for washing is a self-validating step; it removes surface impurities without significantly dissolving the purified product crystals.

  • Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

Step 5: Drying

  • Transfer the crystalline product from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Step 6: Purity Assessment

  • Melting Point Analysis: Measure the melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude starting material, which will be lower and have a broader range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. Develop with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value than any impurities, which should be concentrated in the mother liquor lane.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Outcome Start Crude This compound Solvent Select Solvent (e.g., Ethanol) Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt 2. Hot Filtration (If necessary) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Purity 7. Assess Purity (Melting Point, TLC) Dry->Purity PureProduct Pure Crystalline Product Purity->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not sufficiently saturated (too much solvent was used).2. The compound is too soluble in the chosen solvent.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Try a different solvent or use an anti-solvent (e.g., add water dropwise to a hot ethanol solution until cloudy).[7]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Ensure the solution is not cooled too rapidly.
Low Recovery/Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent.1. Use the absolute minimum amount of hot solvent needed for dissolution.2. Ensure the filtration apparatus is pre-heated.3. Always wash crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain The impurity has similar solubility to the product and co-crystallizes.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use sparingly as it can also adsorb the product.

References

Troubleshooting & Optimization

common side products in 4-Chloro-7-methylquinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-tested solutions to help you optimize your reaction outcomes, minimize side product formation, and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate for various pharmacologically active molecules, is most commonly achieved via the Gould-Jacobs reaction followed by a chlorination step. While conceptually straightforward, this pathway is fraught with potential pitfalls, primarily concerning regioselectivity, high-temperature degradation, and incomplete reactions. This guide addresses the most frequent issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Isomeric Impurities - "My final product is contaminated with an isomer. Why did this happen and how can I separate them?"

A. The Root Cause: Regioselectivity in the Gould-Jacobs Cyclization

This is the most common and challenging issue. The synthesis begins with m-toluidine, which has two non-equivalent ortho positions available for the electrophilic cyclization step. The reaction can proceed via two pathways, leading to the desired 7-methyl isomer and the undesired 5-methyl isomer.

The Gould-Jacobs reaction is known to be sensitive to both steric and electronic factors, and with a meta-substituted aniline like m-toluidine, the formation of a product mixture is highly probable.[1]

G m_toluidine m-Toluidine intermediate ((3-methylphenyl)amino) methylene)malonate Intermediate m_toluidine->intermediate Condensation with ethoxymethylenemalonate cyclization Thermal Cyclization (~250 °C) intermediate->cyclization product_7_methyl 7-Methyl-4-hydroxyquinoline (Desired Product) cyclization->product_7_methyl Attack at C2 product_5_methyl 5-Methyl-4-hydroxyquinoline (Side Product) cyclization->product_5_methyl Attack at C6 chlorination Chlorination (POCl₃) product_7_methyl->chlorination product_5_methyl->chlorination final_product This compound chlorination->final_product final_side_product 4-Chloro-5-methylquinoline chlorination->final_side_product

Caption: Regioselectivity issue in the Gould-Jacobs cyclization step.

B. Troubleshooting & Avoidance Strategies

  • Solvent Choice: The choice of high-boiling point solvent for the cyclization is critical. Dowtherm A or diphenyl ether are standard choices because they can reach the required temperatures of 240-260°C.[2] The solvent polarity can subtly influence the transition state energies of the two cyclization pathways, though complete suppression of the 5-methyl isomer is rarely achieved.

  • Temperature Control: While high heat is necessary, precise and uniform temperature control is key. Overheating can lead to decomposition (see Issue 2), while insufficient heat will result in an incomplete reaction. A slow ramp-up to the target temperature (e.g., 250°C) and holding it consistently is recommended.[3]

C. Purification Protocol: Separating the Isomers

Separating the 4-chloro-7-methyl and 4-chloro-5-methyl isomers is challenging due to their similar polarities.

  • Fractional Recrystallization: This is often the most effective method on a larger scale. Experiment with a solvent system like ethanol/water or ethyl acetate/hexane. The desired 7-methyl isomer may crystallize preferentially under controlled cooling, leaving the 5-methyl isomer enriched in the mother liquor. Multiple recrystallization steps may be necessary.

  • Column Chromatography: For smaller scales, silica gel chromatography can be effective. A non-polar eluent system, such as hexane with a small gradient of ethyl acetate, is required to achieve separation. Monitor fractions carefully using TLC.

Issue 2: Low Yield and Tar Formation in Cyclization - "My high-temperature cyclization reaction turned into a black, tarry mess with very little product."

A. The Root Cause: Thermal Decomposition

The Gould-Jacobs cyclization requires high temperatures, often exceeding 240°C, to overcome the activation energy for the intramolecular ring closure.[2][3] At these temperatures, organic molecules, especially those with multiple functional groups, are susceptible to decomposition, polymerization, and charring.

B. Troubleshooting & Avoidance Strategies

  • Inert Atmosphere: Always conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation of the starting material and intermediate.

  • Solvent Quality: Use high-purity, dry, high-boiling point solvents like Dowtherm A. Impurities in the solvent can act as catalysts for decomposition.

  • Controlled Heating: Use a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture for accurate temperature monitoring. Avoid localized overheating ("hot spots") by ensuring efficient stirring.

  • Reaction Time: Do not heat for longer than necessary. Monitor the reaction by TLC (if possible, by taking aliquots and performing a mini-workup) or by time. Typically, 30-60 minutes at peak temperature is sufficient.[2]

Expert's Corner: Microwave-assisted synthesis can be an alternative. Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid, uniform heating.[3]

Issue 3: Incomplete Chlorination - "After reacting my 7-methyl-4-hydroxyquinoline with POCl₃, my TLC and NMR show a mix of starting material and product."

A. The Root Cause: Insufficient Reagent or Suboptimal Conditions

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline requires a potent chlorinating agent like phosphorus oxychloride (POCl₃). Incomplete conversion is a common problem.

G start 7-Methyl-4-hydroxyquinoline reagent POCl₃ start->reagent Insufficient POCl₃ Low Temperature Short Reaction Time reagent->start Incomplete Reaction product This compound reagent->product Successful Chlorination hydrolysis H₂O (Workup) product->hydrolysis Premature Quenching Non-neutral pH hydrolysis->start Hydrolysis (Side Reaction)

Caption: Workflow for the chlorination step and potential pitfalls.

B. Troubleshooting & Avoidance Strategies

  • Reagent Stoichiometry: Use a sufficient excess of POCl₃. A common ratio is 5-10 equivalents relative to the hydroxyquinoline.[2] POCl₃ can also act as the solvent in some procedures.

  • Temperature and Time: The reaction typically requires heating to reflux (around 110°C) for 2-4 hours.[2] Ensure the reaction is heated long enough for the conversion to complete. Monitor by TLC until the starting material spot disappears.

  • Use of a Base/Solvent: Sometimes, the reaction is performed in the presence of a high-boiling tertiary amine like triethylamine or in a solvent like toluene.[4] The base can help to activate the substrate.

  • Workup Procedure: The workup is critical. The reaction mixture must be cooled before being very carefully and slowly poured onto crushed ice with vigorous stirring.[2] This hydrolyzes the excess POCl₃. If the product is left in an acidic aqueous environment for too long, the 4-chloro group, being a good leaving group, can be hydrolyzed back to the hydroxy starting material. After the quench, the solution should be neutralized promptly with a base like sodium bicarbonate or ammonium hydroxide to precipitate the product.[2][5]

ParameterRecommendationRationale
POCl₃ Equivalents 5 - 10 eq.Drives the reaction to completion.
Temperature 100 - 110 °C (Reflux)Provides sufficient activation energy.
Reaction Time 2 - 4 hoursEnsures complete conversion (monitor by TLC).
Workup Quench Slow addition to crushed iceControls the highly exothermic hydrolysis of POCl₃.
Neutralization Promptly with NaHCO₃ or NH₄OHPrevents acid-catalyzed hydrolysis of the product.
Table 1: Recommended Parameters for the Chlorination Step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-4-hydroxyquinoline (Gould-Jacobs)
  • Condensation: In a round-bottom flask, combine m-toluidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.). Heat the mixture to 100-120°C for 1-2 hours. The ethanol byproduct can be removed under reduced pressure. The crude intermediate is often used directly in the next step.[2]

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring). Fit the flask with a reflux condenser and a nitrogen inlet. Heat the mixture to 240-260°C with vigorous stirring and maintain this temperature for 30-60 minutes.[2]

  • Workup: Cool the reaction mixture to below 100°C. Add a hydrocarbon solvent like hexane or heptane to precipitate the crude product. Filter the solid, wash thoroughly with hexane, and dry to obtain crude 7-methyl-4-hydroxyquinoline. This product may contain the 5-methyl isomer.

Protocol 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, carefully add 7-methyl-4-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).[2] Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.

  • Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup & Isolation: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Once the exothermic quenching has subsided, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or with ammonium hydroxide until the pH is approximately 8-9. The product will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography as described in Issue 1.[6]

References

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important transformation. The quinoline scaffold is a cornerstone in medicinal chemistry, and successful functionalization at the C4-position is often critical for biological activity.[1]

This document is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nucleophilic substitution on this compound, and why is the C4-position so reactive?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This is a two-step process:

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C4-position of the quinoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of the Leaving Group: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinoline ring and yielding the 4-substituted product.[1]

The C4-position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom within the quinoline ring system.[1] This effect is most pronounced at the ortho and para positions (C2 and C4), making them more electrophilic.

Q2: I am observing very low or no conversion of my starting material. What are the primary factors to investigate?

Low conversion is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Nucleophile Strength: The nucleophilicity of your chosen reagent is paramount. Weakly nucleophilic species may require more forcing conditions. For instance, while aliphatic amines often react readily, aromatic amines or alcohols may necessitate the use of a strong base to generate a more potent nucleophile (e.g., anilide or alkoxide).

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider incrementally increasing the temperature, for example, to 80-120 °C.[4] Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid decomposition.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the Meisenheimer complex effectively without protonating the nucleophile.[5][6] In some cases, alcohols like ethanol or isopropanol can be used, but they may also act as competing nucleophiles at high temperatures.[6]

  • Presence of a Base: For nucleophiles like amines or thiols, a base is often required to neutralize the HCl generated in situ. This prevents the protonation of the nucleophile, which would render it unreactive. Common bases include K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine.[1] In some protocols, an excess of the amine nucleophile itself can serve as the base.[7]

Q3: My reaction is producing a significant amount of side products. What are the likely culprits and how can I mitigate them?

Side product formation can be complex, but common issues include:

  • Bis-substitution: When using a diamine as a nucleophile, the formation of a bis-quinoline product (where two quinoline units are linked by the diamine) is a frequent side reaction.[8] To favor the desired mono-substitution, use a large excess of the diamine.[8]

  • Reaction with Solvent: As mentioned, protic solvents like alcohols can compete as nucleophiles, especially at higher temperatures. If you suspect this, switching to a polar aprotic solvent is advisable.[6]

  • Decomposition: this compound or the desired product may be unstable under prolonged heating or in the presence of strong bases. Reducing the reaction time or temperature, or using a milder base, can help. Real-time reaction monitoring is key.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Reaction 1. Insufficient temperature. 2. Poor solvent choice. 3. Weak nucleophile. 4. Nucleophile protonation.1. Increase temperature in 20°C increments, monitoring by TLC. Consider microwave-assisted synthesis for rate acceleration.[1] 2. Switch to a polar aprotic solvent (DMF, DMSO, NMP).[6] 3. If using a weak nucleophile (e.g., alcohol), add a strong base (e.g., NaH, KHMDS) to generate the corresponding alkoxide in situ. 4. Add an appropriate base (e.g., K2CO3, Et3N) to scavenge generated acid.[1]
Formation of Multiple Products 1. Competing nucleophilic attack by solvent. 2. Di-substitution with bifunctional nucleophiles. 3. Decomposition of starting material or product.1. Change from a protic (e.g., ethanol) to an aprotic (e.g., THF, Dioxane) solvent.[6] 2. Use a significant excess (5-10 equivalents) of the nucleophile.[8] 3. Lower the reaction temperature and/or shorten the reaction time. Screen for a milder base.
Difficult Product Purification 1. Removal of high-boiling point amine nucleophile. 2. Separation from polar byproducts.1. During workup, perform an acidic wash (e.g., 1M HCl) to protonate the excess amine, rendering it water-soluble.[8] 2. Optimize your chromatography conditions. Consider a different solvent system or a gradient elution. Recrystallization may also be an effective purification method.[1]

Experimental Protocols

General Procedure for Amination using Conventional Heating

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of interest (1.2 - 2.0 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and K2CO3 (2.0 eq).

  • Add DMF to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Nucleophile & This compound reactants Combine Reactants, Base, & Solvent start->reactants heat Heat Reaction Mixture (e.g., 80-120°C) reactants->heat monitor Monitor by TLC heat->monitor quench Quench & Extract monitor->quench Upon Completion purify Purify Product (Chromatography/Recrystallization) quench->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for nucleophilic substitution.

Troubleshooting Decision Tree

G start Low Conversion? temp Increase Temperature start->temp Yes side_products Side Products? start->side_products No solvent Switch to Polar Aprotic Solvent (DMF, DMSO) temp->solvent Still Low base Add Base (K2CO3, Et3N) solvent->base Still Low success Reaction Optimized base->success Improved excess_nuc Use Large Excess of Nucleophile side_products->excess_nuc Yes (Bis-substitution) change_solvent Change to Aprotic Solvent side_products->change_solvent Yes (Solvent Addition) side_products->success No excess_nuc->success change_solvent->success

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of 4-chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we will delve into common issues that lead to low yields and provide practical, evidence-based solutions to enhance the efficiency and reproducibility of your experiments.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the use of heteroaryl chlorides, such as this compound, can present unique challenges. These substrates are often less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[3][4] This guide will provide you with the necessary insights to navigate these challenges and achieve high-yielding conversions.

Part 1: Troubleshooting Guide (Q&A Format)

Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?

Answer: When encountering low or no conversion, a systematic check of your foundational reaction parameters is the first and most critical step. Often, the root cause is not a complex mechanistic issue but a subtle flaw in the setup or reagents.

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is highly sensitive to oxygen.[5] Inadequate deoxygenation of your reaction mixture can lead to catalyst deactivation. Ensure you have thoroughly purged your reaction vessel, solvents, and aqueous base solutions with an inert gas like argon or nitrogen.[6] Standard Schlenk techniques or the use of a glovebox are highly recommended.

  • Reagent Quality and Stoichiometry:

    • Palladium Catalyst: Ensure your palladium source, whether a precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄, has not degraded.[5][7] Older catalysts can have reduced activity.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[8][9] This is especially true for electron-deficient or heteroaryl boronic acids.[8][9] Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative like a pinacol or MIDA ester.[5][8][10]

    • Base: The base is crucial for activating the boronic acid.[11][12] Ensure it is of high purity, anhydrous (if required by the protocol), and finely powdered for better solubility and reactivity.[12]

    • Solvent: Use anhydrous, degassed solvents of high purity.[5]

  • Reaction Temperature: Ensure your reaction is heated to the appropriate temperature. The C-Cl bond of this compound is strong, and a higher temperature (typically 80-110 °C) is often required for efficient oxidative addition.[12][13] Verify the accuracy of your heating apparatus.[14]

Question 2: I've confirmed my basic setup is correct, but the yield is still poor. How do I choose the right palladium catalyst and ligand for this specific substrate?

Answer: The choice of catalyst and ligand is paramount for the successful coupling of challenging substrates like this compound. Since aryl chlorides are less reactive, a catalyst system that promotes the typically rate-limiting oxidative addition step is necessary.[3][4]

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts.[12] While Pd(PPh₃)₄ can be effective in some cases, it is often not active enough for aryl chlorides.[12] Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a phosphine ligand.[8]

  • Ligand Selection: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[4][7][15] These ligands stabilize the palladium center and increase its electron density, which facilitates the oxidative addition of the aryl chloride.[8][15] N-heterocyclic carbenes (NHCs) can also be highly effective ligands.[11][13]

Catalyst/Ligand System Key Features Typical Substrates Reference
Pd(OAc)₂ / SPhos Highly active for aryl chlorides, good functional group tolerance.Electron-rich and electron-poor aryl chlorides, heteroaryl chlorides.[15]
Pd₂(dba)₃ / XPhos Very bulky and electron-rich ligand, excellent for sterically hindered substrates.Challenging aryl and heteroaryl chlorides.[15]
Pd(dppf)Cl₂ A stable, pre-formed catalyst.Often effective for a range of aryl halides.[12][16]
PEPPSI-iPr An NHC-based pre-catalyst, often highly active.Aryl and heteroaryl chlorides.[8]

Recommendation: Start with a screening of a few catalyst/ligand combinations. A good starting point would be Pd(OAc)₂ with SPhos or XPhos.

Question 3: What is the optimal base and solvent combination for the Suzuki coupling of this compound?

Answer: The base and solvent play a synergistic role in the Suzuki-Miyaura coupling. The base activates the boronic acid for transmetalation, and the solvent must facilitate the dissolution of both organic and inorganic reagents.[7][17]

  • Bases: For challenging couplings, stronger, non-nucleophilic inorganic bases are often preferred.[18]

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings, including those with heteroaryl chlorides.[7][13][18]

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly for sterically hindered substrates.[18][19]

    • Potassium Carbonate (K₂CO₃): A common and cost-effective base, though sometimes less effective for unreactive chlorides.[18]

  • Solvents: Aprotic polar solvents are typically used, often with the addition of a small amount of water to help dissolve the inorganic base.[7][12]

    • 1,4-Dioxane/Water: A very common and effective solvent system.[7]

    • Toluene/Water: Another widely used biphasic system.[6][13]

    • Tetrahydrofuran (THF)/Water: Also a good choice for many Suzuki couplings.[6]

Recommendation: A combination of K₃PO₄ as the base in a dioxane/water solvent system is an excellent starting point for the Suzuki coupling of this compound.

Question 4: I am observing significant amounts of starting material and some dehalogenation of my this compound. What could be the cause and how can I prevent it?

Answer: The observation of both starting material and a dehalogenated byproduct (7-methylquinoline) points towards competing reaction pathways. Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[13][20]

  • Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[13] This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[13] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[8][13]

  • Strategies to Minimize Dehalogenation:

    • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[13]

    • Ligand Selection: Using bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.[13]

    • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[20] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Substrate Reactivity: While you cannot change your starting material, it is worth noting that heteroaryl halides, especially those with nitrogen atoms, can be more susceptible to dehalogenation.[13][16]

Question 5: My boronic acid appears to be degrading during the reaction, leading to homocoupling products. How can I mitigate this?

Answer: Boronic acid instability can manifest in two primary ways: protodeboronation (leading to arene formation) and homocoupling (forming a biaryl from two boronic acid molecules).[7][21]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source.[8] It is a major side reaction, especially with electron-deficient or heteroaryl boronic acids.[9][22]

    • Mitigation Strategies:

      • Use fresh, high-purity boronic acid.[21]

      • Use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][8][10] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[5]

      • Optimize the base and reaction time/temperature to minimize exposure to conditions that promote decomposition.[5]

  • Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7]

    • Mitigation Strategies:

      • Ensure a strictly inert atmosphere to minimize oxygen levels.[7]

      • Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[12]

Question 6: How do reaction temperature and time affect the yield of my Suzuki coupling, and what is a good starting point for optimization?

Answer: Temperature and time are critical, interdependent parameters. For a challenging substrate like this compound, higher temperatures are generally needed to overcome the activation energy of the oxidative addition step.[13]

  • Temperature:

    • A good starting temperature range is 80-110 °C.[12][13]

    • Too low a temperature will result in a sluggish or incomplete reaction.

    • Too high a temperature can accelerate side reactions like dehalogenation and boronic acid decomposition.[20]

  • Time:

    • Reaction times can vary from a few hours to 24 hours.[13]

    • It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.[13] Pushing the reaction for too long after completion can increase the formation of byproducts.[12]

Optimization Strategy: Start with a temperature of around 100 °C and monitor the reaction at regular intervals (e.g., every 2-4 hours). If the reaction is proceeding cleanly but slowly, you can consider increasing the temperature slightly. If you observe significant byproduct formation, a lower temperature may be beneficial.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I use a different boronic acid derivative, like a trifluoroborate salt (e.g., potassium aryltrifluoroborate), with this compound?

Answer: Yes, potassium aryltrifluoroborates are excellent alternatives to boronic acids and their esters.[11] They are generally more stable crystalline solids and can be less prone to protodeboronation.[5] Their use in Suzuki couplings is well-established and they can sometimes provide superior yields, especially in cases where the corresponding boronic acid is unstable.[11]

FAQ 2: Is it necessary to use a glovebox for setting up these reactions?

Answer: While a glovebox provides the most robust inert atmosphere, it is not strictly necessary for a successful Suzuki coupling. Standard Schlenk techniques, which involve evacuating and backfilling the reaction vessel with an inert gas, are often sufficient to exclude oxygen to an acceptable level. Thoroughly degassing all solvents and aqueous solutions is also critical when not using a glovebox.[13]

FAQ 3: My product appears to be contaminated with palladium. What is the most effective way to remove it?

Answer: Residual palladium can be a common issue, often resulting in a dark-colored product.[12] Several methods can be used for its removal:

  • Filtration through Celite or Silica Gel: A simple filtration of the crude product solution through a pad of celite or silica gel can often remove a significant portion of the palladium catalyst.[12]

  • Aqueous Workup with a Thiol Scavenger: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium bisulfite (NaHSO₃) or N-acetylcysteine, can help to sequester the palladium.[23]

  • Treatment with Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.

FAQ 4: I am trying to scale up my reaction. What are the key parameters I need to reconsider?

Answer: Scaling up a reaction is not always a linear process. Key considerations include:

  • Heat and Mass Transfer: Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution, especially in biphasic systems.[24]

  • Inert Atmosphere: Maintaining a strictly inert atmosphere can be more challenging in larger vessels. Ensure thorough and continuous purging with an inert gas.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage any exotherms.

  • Workup and Purification: The workup and purification procedures will need to be adapted for larger volumes.

It is always advisable to perform a small-scale pilot reaction at the intended larger scale before committing to a full-scale production run.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Bubble argon or nitrogen through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Removal of Palladium Residues
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 20% aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature (e.g., 50-60 °C) for 30 minutes.[23]

  • Separation: Separate the organic layer.

  • Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the palladium-reduced product.

Part 4: Visualizations

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diarylpalladium Ar-Pd(II)-Ar'(L₂) transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][25]

Troubleshooting_Flowchart start Low Yield in Suzuki Coupling check_basics Check Basics: - Inert Atmosphere - Reagent Quality - Temperature start->check_basics basics_ok Basics OK? check_basics->basics_ok optimize_catalyst Optimize Catalyst System: - Screen Pd Source - Screen Ligands (SPhos, XPhos) - Consider NHC Ligands basics_ok->optimize_catalyst Yes fix_basics Fix Basic Setup/ Reagents basics_ok->fix_basics No catalyst_ok Improved? optimize_catalyst->catalyst_ok optimize_base_solvent Optimize Base/Solvent: - Try K₃PO₄ or Cs₂CO₃ - Use Dioxane/H₂O or Toluene/H₂O catalyst_ok->optimize_base_solvent No success Successful Optimization catalyst_ok->success Yes base_ok Improved? optimize_base_solvent->base_ok check_side_reactions Investigate Side Reactions: - Dehalogenation? - Protodeboronation? - Homocoupling? base_ok->check_side_reactions No base_ok->success Yes address_side_reactions Address Side Reactions: - Milder Base/Temp - Use Boronic Ester - Ensure O₂ Exclusion check_side_reactions->address_side_reactions address_side_reactions->success

Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

Technical Support Center: Stabilizing 4-Chloro-7-methylquinoline in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-7-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile quinoline intermediate. Due to the inherent reactivity of the C4-chloro group, which makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), the compound can be susceptible to decomposition under various reaction conditions.[1] This guide provides in-depth, field-proven insights through a series of frequently asked questions, troubleshooting scenarios, and validated protocols to help you minimize degradation and maximize reaction yields.

Section 1: Frequently Asked Questions (FAQs) on Stability and Decomposition

This section addresses the fundamental chemical properties of this compound and its common degradation pathways.

Q1: What are the primary decomposition pathways for this compound?

A1: The decomposition of this compound is primarily governed by three mechanisms: hydrolysis, photodegradation, and, to a lesser extent, reductive dehalogenation.

  • Hydrolysis: This is the most common decomposition pathway encountered during reactions. The electron-deficient C4 position is susceptible to attack by water or hydroxide ions, leading to the substitution of the chloro group and the formation of the highly stable 4-Hydroxy-7-methylquinoline (the quinolone tautomer).[2][3] This process is significantly accelerated under basic (alkaline) conditions.[4][5]

  • Photodegradation: Exposure to sunlight or artificial UV light can induce decomposition. The primary mechanism involves the cleavage of the C-Cl bond upon photoexcitation, which can lead to the formation of various photoproducts.[6][7] Studies on the related compound chloroquine show that this process is initiated when the molecule absorbs light, forming an unstable excited triplet state that readily decomposes.[6]

  • Dehalogenation: This involves the complete removal of the chlorine atom, replacing it with a hydrogen atom (hydrodehalogenation).[8] While less common than hydrolysis, it can occur in the presence of certain reducing agents, transition metal catalysts under specific conditions, or via radical mechanisms.[8][9]

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor influencing the stability of this compound. The molecule is most vulnerable in alkaline (basic) environments.

  • Alkaline Conditions (pH > 7): High pH significantly accelerates the rate of hydrolysis.[4] The increased concentration of hydroxide ions (OH⁻), a strong nucleophile, readily attacks the C4 position, displacing the chloride ion. For every one-point increase in pH, the rate of alkaline hydrolysis can increase tenfold.[4]

  • Neutral Conditions (pH ≈ 7): The compound is relatively more stable, but hydrolysis can still occur, especially in the presence of water at elevated temperatures over extended periods.

  • Acidic Conditions (pH < 7): The compound is generally more stable against hydrolysis. In fact, some nucleophilic substitution reactions benefit from acid catalysis, which can protonate the quinoline nitrogen, further activating the C4 position towards attack by weaker nucleophiles.[10] However, extremely low pH with incompatible reagents should be avoided.

Q3: Is this compound sensitive to light and temperature?

A3: Yes, both light and temperature can promote decomposition.

  • Light Sensitivity: As established in photodegradation studies of related chloroquinolines, exposure to UV light (including the UV spectrum in sunlight) can break the C-Cl bond.[6] Experiments should be protected from light, especially if they are expected to run for several hours or if quantitative yield is critical.[7]

  • Thermal Stability: While necessary for many SNAr reactions, elevated temperatures can accelerate decomposition, particularly hydrolysis if water is present.[6] Uncontrolled high temperatures or prolonged heating can also lead to the formation of complex, often colored, byproducts.

Q4: What is the most common decomposition product I should look for when analyzing my reaction mixture?

A4: The most common and easily identifiable decomposition product is 4-Hydroxy-7-methylquinoline . This byproduct is formed via hydrolysis of the starting material. Its presence, often detected by TLC, LC-MS, or NMR, is a clear indicator that water was present in the reaction mixture under conditions favorable for hydrolysis (e.g., elevated temperature or basic pH). The synthesis of 4-chloroquinolines frequently involves the chlorination of the corresponding 4-hydroxyquinoline with reagents like phosphorus oxychloride (POCl₃), highlighting the thermodynamic favorability of the reverse hydrolysis reaction.[11][12][13]

Section 2: Troubleshooting Guide for Common Reaction Issues

This guide provides solutions to specific problems encountered during the synthesis of 4-substituted-7-methylquinolines.

Issue Potential Cause(s) Recommended Solution(s)
1. Low yield of desired product with significant formation of 4-Hydroxy-7-methylquinoline. 1. Water Contamination: Presence of water in solvents, reagents, or glassware.[4] 2. Inappropriate Base: Use of strong aqueous bases (e.g., NaOH, KOH) that promote hydrolysis over the desired nucleophilic substitution.[3]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Use reagents rated for anhydrous applications. Run reactions under an inert atmosphere (Nitrogen or Argon). 2. Select a Non-Nucleophilic Base: Employ organic bases (e.g., DIPEA, Et₃N) or inorganic bases that are minimally soluble in the organic solvent (e.g., K₂CO₃, Cs₂CO₃) to scavenge HCl produced during the reaction without introducing water.
2. Reaction mixture darkens significantly, and multiple unidentified spots appear on TLC. 1. Thermal Decomposition: Reaction temperature is too high, or the reaction is heated for too long. 2. Photodegradation: The reaction setup is exposed to ambient or direct light for an extended period.[6][7] 3. Oxidation: Presence of strong oxidizing agents or exposure to air at high temperatures.[14][15]1. Optimize Reaction Conditions: Lower the reaction temperature and monitor progress closely by TLC or LC-MS to avoid prolonged heating after completion. Consider microwave-assisted synthesis, which often reduces reaction times significantly.[1] 2. Protect from Light: Conduct the reaction in amber glass vessels or wrap the flask with aluminum foil. 3. Maintain Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before heating.
3. Reaction fails to proceed or is sluggish, even at high temperatures. 1. Poor Nucleophile: The nucleophile being used (e.g., a sterically hindered amine or a weakly nucleophilic aniline) is not reactive enough. 2. Insufficient Activation: The C4 position is not sufficiently electrophilic for the given nucleophile.1. Use a Catalyst: For amine nucleophiles, consider palladium-catalyzed Buchwald-Hartwig amination protocols, which are effective for a broader range of amines.[16] 2. Add an Acid Catalyst: For certain neutral nucleophiles, adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can protonate the quinoline nitrogen, increasing the electrophilicity of the C4 carbon.[10]
Section 3: Recommended Protocols for Preventing Decomposition

Adhering to the following protocols will establish a self-validating system to ensure the integrity of this compound throughout your experiment.

Protocol 1: General Setup for Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to create an optimal environment for the reaction of this compound with a generic amine nucleophile while minimizing side reactions.

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Charging: To the flask, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). Add a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the mixture via syringe.

  • Inert Atmosphere: Ensure the system is sealed under a positive pressure of nitrogen or argon using a balloon or bubbler.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-130°C) using an oil bath.[17] Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Proceed with a standard aqueous work-up and extraction.[1][16]

Protocol 2: Photodegradation Avoidance
  • Use Amber Glassware: Whenever possible, use amber-colored flasks and vials for both the reaction and for storage of the starting material.

  • Shield from Light: If amber glassware is unavailable, wrap the reaction flask completely in aluminum foil.

  • Minimize Exposure: Avoid setting up reactions in direct sunlight or under intense laboratory lighting. Turn off fume hood lights if the reaction is expected to run for an extended period (e.g., overnight).

Section 4: Visualizations and Data
Diagrams

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

DecompositionPathways A This compound B 4-Hydroxy-7-methylquinoline (Quinolone Tautomer) A->B Hydrolysis (+ H₂O, OH⁻) C Dechlorinated Photoproducts A->C Photodegradation (+ hν) D 7-Methylquinoline A->D Reductive Dehalogenation (+ [H])

Caption: Key decomposition pathways for this compound.

SNAr_Workflow start Start prep Prepare Anhydrous Glassware & Reagents start->prep setup Assemble Under Inert Gas (N₂ or Ar) prep->setup charge Charge Reactants: 1. 4-Cl-7-MeQ 2. Anhydrous Solvent 3. Base (e.g., DIPEA) 4. Nucleophile setup->charge protect Protect from Light (Amber Vial / Foil) charge->protect react Heat to Target Temperature & Monitor (TLC/LC-MS) protect->react workup Cool & Perform Aqueous Work-up react->workup purify Purify Product (Crystallization / Chromatography) workup->purify end End purify->end

References

addressing solubility issues of 4-Chloro-7-methylquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Addressing Solubility Issues of 4-Chloro-7-methylquinoline in Aqueous Media

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a halogenated quinoline derivative, this compound's aromatic and hydrophobic nature inherently limits its solubility in water, a common hurdle in experimental and developmental workflows. This resource provides a structured, in-depth approach to understanding and overcoming these challenges through scientifically grounded strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The quinoline core is a rigid, aromatic system, which contributes to high crystal lattice energy—more energy is needed to break apart the solid crystal for dissolution.[1] The presence of a chloro and a methyl group further increases its lipophilicity (hydrophobicity), making it energetically unfavorable to dissolve in polar solvents like water.[1] Essentially, the molecule prefers to interact with itself rather than with water molecules.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous experimental medium. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While this compound is readily soluble in organic solvents like DMSO, methanol, or ethyl acetate, adding this concentrated stock to an aqueous buffer drastically changes the solvent environment.[2] The organic solvent disperses, and the compound is suddenly exposed to a high concentration of water, a poor solvent for it. This causes the compound to crash out of the solution. To mitigate this, ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum, typically below 1%, in your final aqueous solution.[3]

Q3: Can I use sonication or heating to improve the solubility of this compound?

A3: Sonication and gentle heating can be used to aid the initial dissolution process by providing the energy needed to overcome the crystal lattice energy. However, these are often temporary solutions. If the compound's concentration is above its thermodynamic solubility limit in the chosen solvent, it may recrystallize and precipitate out of the solution as it cools or over time. These methods are best used in conjunction with other solubility enhancement techniques.

Troubleshooting Guide: Step-by-Step Solutions

If you are facing persistent solubility issues with this compound, this troubleshooting guide provides a systematic approach to identify and implement the most effective solubilization strategy for your specific application.

Issue 1: Compound precipitates from aqueous buffer despite using a DMSO stock solution.

Root Cause Analysis: The core issue is the low intrinsic aqueous solubility of this compound. The addition of a DMSO stock to a buffer system creates a supersaturated and unstable solution.

Solutions:

  • pH Adjustment: this compound is a weakly basic compound due to the nitrogen atom in the quinoline ring. In acidic conditions, this nitrogen can be protonated, forming a more soluble salt.[1] Lowering the pH of your aqueous buffer can significantly enhance solubility.[1][4]

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[7][8]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[][10]

Experimental Protocols

Here are detailed protocols for the most common and effective solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of this compound at different pH values to identify an optimal pH for dissolution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each buffer.

  • Equilibrate the solutions by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved solid.

  • Measure the final pH of each filtered solution.

  • Quantify the concentration of dissolved this compound in each buffer using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

  • Plot the solubility (in µg/mL or µM) against the final measured pH.

Expected Outcome: The solubility of this compound is expected to be higher at lower pH values due to the protonation of the quinoline nitrogen.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To enhance the solubility of this compound using water-miscible co-solvents.

Materials:

  • This compound

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[]

  • Aqueous buffer at a pH where the compound has some, albeit low, solubility.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Add an excess of this compound to each mixture.

  • Equilibrate and quantify the dissolved compound as described in Protocol 1.

  • Plot the solubility as a function of the co-solvent percentage.

Causality: Co-solvents decrease the polarity of the water, making the solvent more "hospitable" to the hydrophobic this compound molecule.[6]

Protocol 3: Solubilization using Surfactants

Objective: To increase the apparent solubility of this compound through micellar solubilization.

Materials:

  • This compound

  • Surfactants such as Sodium Dodecyl Sulfate (SDS, anionic), Cetyltrimethylammonium Bromide (CTAB, cationic), or Polysorbate 80 (Tween® 80, non-ionic).[7]

  • Aqueous buffer

Procedure:

  • Prepare a series of surfactant solutions in the buffer at concentrations above their critical micelle concentration (CMC).

  • Add an excess of this compound to each surfactant solution.

  • Equilibrate and quantify the dissolved compound as described in Protocol 1.

  • Plot the apparent solubility as a function of surfactant concentration.

Mechanism: Above the CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core. The hydrophobic this compound partitions into this core, away from the aqueous environment, leading to a significant increase in its apparent solubility.[8]

Protocol 4: Cyclodextrin-Mediated Solubilization

Objective: To enhance the solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrins such as β-cyclodextrin (β-CD) or more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12]

  • Aqueous buffer

Procedure:

  • Prepare a series of cyclodextrin solutions in the buffer at various concentrations.

  • Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate and quantify the dissolved compound as described in Protocol 1.

  • Plot the apparent solubility as a function of cyclodextrin concentration.

Mechanism: The hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.[][10]

Data Presentation and Visualization

Table 1: Comparative Solubility of this compound with Different Enhancement Techniques (Hypothetical Data)

Solubilization MethodConcentrationAchieved Solubility (µg/mL)Fold Increase
Deionized WaterN/A~11x
pH 4.0 BufferN/A~2525x
20% Ethanol (v/v)20%~5050x
1% Tween® 80 (w/v)1%~150150x
5% HP-β-CD (w/v)5%~200200x

Diagrams of Solubilization Mechanisms

SolubilizationWorkflow cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound pH pH Adjustment (Acidic Buffer) Problem->pH Cosolvent Co-solvency (e.g., Ethanol, PEG 400) Problem->Cosolvent Surfactant Micellar Solubilization (e.g., Tween® 80) Problem->Surfactant Cyclodextrin Inclusion Complexation (e.g., HP-β-CD) Problem->Cyclodextrin Outcome Enhanced Aqueous Solubility for Experimental Use pH->Outcome Cosolvent->Outcome Surfactant->Outcome Cyclodextrin->Outcome

Caption: Workflow for addressing solubility issues.

Caption: Encapsulation within a surfactant micelle.

CyclodextrinComplexation Cyclodextrin Inclusion Complex Formation cluster_reaction CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Encapsulation Drug 4-Chloro-7- methylquinoline Plus + Drug->Plus Plus->CD

Caption: Formation of a cyclodextrin inclusion complex.

Safety and Handling

This compound and its related compounds are classified as hazardous substances and should be handled with appropriate safety precautions.[13] Always work in a well-ventilated area, preferably a chemical fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[14]

References

scale-up synthesis of 4-Chloro-7-methylquinoline challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and scalable methods in pharmaceutical manufacturing, this Technical Support Center provides a comprehensive guide to the synthesis of 4-Chloro-7-methylquinoline. This key intermediate is vital in the development of several active pharmaceutical ingredients (APIs). As Senior Application Scientists, we have compiled this resource to address the specific, practical challenges encountered by researchers and process chemists when transitioning this synthesis from the laboratory bench to pilot or industrial scale.

This guide focuses on the most prevalent and industrially relevant synthetic route: a Gould-Jacobs-type reaction to form the quinoline core, followed by chlorination. We will dissect the common pitfalls at each stage, offering field-proven solutions, detailed protocols, and the causal reasoning behind our recommendations to ensure a safe, efficient, and reproducible scale-up.

Troubleshooting Guide: From Bench to Production

This section addresses specific, frequently encountered issues in a practical question-and-answer format.

Stage 1: Synthesis of 4-Hydroxy-7-methylquinoline (Thermal Cyclization)

The formation of the quinoline ring system is typically achieved by the condensation of an aniline derivative (m-toluidine) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.

Question 1: We are experiencing low yields and incomplete conversion during the thermal cyclization step at pilot scale. What are the likely causes and solutions?

Answer: This is a classic scale-up challenge primarily rooted in heat transfer and reaction kinetics at high temperatures.

  • Causality: The cyclization reaction requires significant thermal energy, typically in the range of 240-260°C, to overcome the activation energy for the intramolecular annulation.[1][2] On a small scale, a flask can be heated rapidly and evenly. In a large reactor, inefficient or uneven heating can create cold spots where the reaction stalls, while other areas may overheat, leading to thermal degradation of the product or starting materials.[3]

  • Solutions:

    • Optimize Heat Transfer Fluid & Reactor: Use a high-boiling, inert solvent with excellent heat transfer properties, such as Dowtherm A or diphenyl ether, which is a common industrial practice.[2][4][5] These solvents ensure a consistent and uniform temperature throughout the reaction mass.

    • Mechanical Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to provide vigorous and efficient mixing. This prevents reactants from settling and ensures uniform heat distribution.[3]

    • Monitor Internal Temperature: Do not rely on the jacket temperature. A probe monitoring the internal temperature of the reaction mixture is critical for accurate process control during scale-up.[6]

    • Reaction Time: While lab-scale reactions might complete in 30-60 minutes, allow for longer reaction times at scale to compensate for slower heating rates.[1][6] Monitor the reaction progress by taking samples for TLC or HPLC analysis.

Question 2: During product isolation, we struggle to separate the solid 4-hydroxy-7-methylquinoline from the high-boiling solvent (e.g., Dowtherm A). How can this be improved?

Answer: Isolating a solid product from a viscous, high-boiling solvent is a common physical processing challenge.

  • Causality: Solvents like Dowtherm A have very low vapor pressure and can be difficult to remove. The product often precipitates as a fine solid that can be difficult to filter and wash effectively.

  • Solutions:

    • Precipitation with a Co-solvent: After cooling the reaction mixture to a safe temperature (e.g., below 100°C), add a hydrocarbon co-solvent like hexane or heptane.[1] This will drastically reduce the solubility of the polar quinoline product, causing it to precipitate out more completely, while keeping the Dowtherm A in solution.

    • Filtration and Washing: Filter the resulting slurry. The key is to wash the filter cake thoroughly with multiple portions of the hydrocarbon solvent to remove all residual high-boiling solvent.[5] Inadequate washing is a primary source of impurities in the next stage.

    • Slurry Wash: For large quantities, consider re-slurrying the filter cake in fresh hydrocarbon solvent and re-filtering to improve washing efficiency.

Stage 2: Chlorination of 4-Hydroxy-7-methylquinoline

This step involves the conversion of the 4-hydroxyl group to a chloro group, most commonly using phosphorus oxychloride (POCl₃).

Question 3: Our chlorination reaction with POCl₃ results in a dark, tarry mixture and a low yield of this compound. What is causing this, and how can we prevent it?

Answer: The formation of dark-colored impurities is a frequent issue in the chlorination of electron-rich heterocycles like quinolines.[7]

  • Causality: The reaction mechanism involves the formation of highly reactive intermediates.[7] At the required reflux temperatures (approx. 110°C), the quinoline ring is susceptible to side reactions and polymerization, especially if localized overheating occurs or if the reaction is prolonged unnecessarily.[1][7] The presence of moisture can also decompose POCl₃, reducing its effectiveness and potentially catalyzing side reactions.[7]

  • Solutions:

    • Strict Anhydrous Conditions: Ensure the 4-hydroxy-7-methylquinoline starting material is thoroughly dried. Use freshly distilled or high-purity POCl₃ and ensure all glassware and reactors are scrupulously dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen) is highly recommended.[7]

    • Temperature Control: Gradually heat the reaction mixture to reflux. Avoid rapid heating, which can create hot spots. Maintain a gentle reflux and monitor the internal temperature closely.[7]

    • Stoichiometry and Solvent: While the reaction can be run neat in excess POCl₃, using a high-boiling inert solvent like toluene can sometimes help moderate the reaction, although it may require longer reaction times.[8] Ensure a sufficient molar excess of POCl₃ (typically 5-10 equivalents) is used to drive the reaction to completion.[1]

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. Avoid prolonged heating after the reaction is complete to minimize degradation.[7]

Question 4: The work-up procedure of quenching excess POCl₃ with ice is violent and difficult to control at scale. What is a safer and more scalable method?

Answer: The highly exothermic and gas-evolving quench of POCl₃ is one of the most significant safety hazards of this process.

  • Causality: Phosphorus oxychloride reacts vigorously with water in a highly exothermic hydrolysis reaction, producing phosphoric acid and HCl gas. Adding the reaction mixture to ice/water directly can cause a dangerous, uncontrolled release of energy and gas.

  • Solutions:

    • Reverse Quench: The safest method at scale is a "reverse quench." Prepare a vessel with crushed ice or a cold aqueous solution. Slowly and carefully add the reaction mixture to the ice with vigorous stirring. This ensures the bulk of the quenching medium is always in excess, helping to absorb the heat generated.

    • Controlled Addition Rate: Use an addition funnel or a pump to control the rate of addition of the reaction mixture into the quench vessel. The addition rate should be managed to keep the temperature of the quench mixture within a safe, defined range (e.g., below 20-30°C).

    • Adequate Cooling and Venting: The quench vessel must have its own cooling system (e.g., a cooling jacket) and be located in a well-ventilated area (or connected to a scrubber) to handle the HCl gas that evolves.[1]

    • Neutralization: After the quench is complete, the acidic aqueous layer must be carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) while maintaining cooling to precipitate the product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for scaling up this synthesis?

    • A1: The two most critical safety concerns are (1) controlling the high temperatures required for the cyclization step to prevent runaway reactions and (2) managing the highly exothermic and gas-evolving quench of excess POCl₃.[6][9][10] A thorough risk assessment is mandatory. All operations, especially the POCl₃ quench, must be performed in a well-ventilated fume hood or a contained reactor system with proper off-gas treatment.[1] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat.

  • Q2: Which analytical methods are recommended for in-process control?

    • A2: For in-process control, Thin Layer Chromatography (TLC) is effective for quick qualitative monitoring of the disappearance of starting material and the appearance of the product.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can accurately determine the reaction conversion and identify and quantify impurities, which is crucial for process optimization and quality control.[11]

  • Q3: What are the common impurities we should watch for in the final product?

    • A3: Common impurities include:

      • Unreacted 4-hydroxy-7-methylquinoline due to incomplete chlorination.

      • Residual high-boiling solvent (e.g., Dowtherm A) from the cyclization step due to inefficient washing.

      • Dark, polymeric byproducts from the chlorination step.

      • Potentially, regioisomers if the initial condensation step is not well-controlled, though this is less common with symmetric malonates.

  • Q4: Is there an alternative to high-boiling solvents like Dowtherm A for the cyclization?

    • A4: While Dowtherm A is effective, solvent-free (neat) reactions or reactions in mineral oil are also reported.[2] However, these can present even greater challenges in terms of heat transfer and product isolation at scale. Microwave-assisted synthesis has shown promise in reducing reaction times and temperatures at the lab scale but presents its own set of challenges for direct scale-up to large industrial reactors.[11]

Process Parameters: Lab vs. Scale-Up

The following table summarizes typical parameter adjustments when moving from a lab to a pilot-scale process.

ParameterLab Scale (e.g., 100g)Pilot Scale (e.g., 10kg)Rationale for Change
Cyclization Temp. 240-260°C240-260°C (Internal)Temperature is a critical kinetic parameter and should be maintained. Focus is on how it's maintained.
Cyclization Time 30-60 min2-4 hoursSlower heating rates and mass transfer in large vessels necessitate longer reaction times.[6]
Chlorination Reagent 5-10 eq. POCl₃3-6 eq. POCl₃Optimization at scale aims to reduce excess reagent for cost, safety, and waste reduction.
Chlorination Time 2-4 hours4-8 hoursSlower heat-up and reflux rate at scale.
POCl₃ Quench Add mixture to iceSlowly add mixture to iceSafety and control. Reverse addition is critical to manage exotherm at scale.
Agitation Magnetic Stir BarMechanical AgitatorEssential for effective mixing and heat transfer in large volumes.[3]

Synthetic Workflow and Critical Control Points

The following diagram illustrates the key stages of the synthesis and highlights the critical points that require careful monitoring and control during scale-up.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Chlorination SM m-Toluidine + Diethyl Ethoxymethylenemalonate COND Condensation (100-120°C) SM->COND CYC Thermal Cyclization (240-260°C in Dowtherm A) COND->CYC ISO1 Precipitation & Filtration CYC->ISO1 CCP1 CCP1: Uniform High Temp CYC->CCP1 INT Intermediate: 4-Hydroxy-7-methylquinoline ISO1->INT CHLOR Chlorination (POCl₃, ~110°C) INT->CHLOR QUENCH Controlled Quench (Reverse addition to ice) CHLOR->QUENCH CCP2 CCP2: Anhydrous Conditions CHLOR->CCP2 ISO2 Neutralization & Filtration QUENCH->ISO2 CCP3 CCP3: Controlled Quench Rate QUENCH->CCP3 PUR Purification (Recrystallization) ISO2->PUR FP Final Product: This compound PUR->FP

References

Technical Support Center: Refining Column Chromatography Methods for 4-Chloro-7-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during column chromatography purification of this compound. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Introduction to Purifying this compound

This compound is a key intermediate in the synthesis of various biologically active molecules.[] Its purity is paramount for the success of subsequent synthetic steps. Column chromatography is a principal technique for its purification, but the basic nature of the quinoline nitrogen and the presence of the chloro- and methyl- groups can present unique challenges.[2][3] This guide will help you navigate these challenges to achieve high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.

Issue 1: My this compound is decomposing on the silica gel column.

Question: I'm observing significant product loss and the appearance of new, more polar spots on my TLC analysis of the collected fractions. I suspect my compound is degrading on the column. What can I do to prevent this?

Answer: Decomposition on silica gel is a frequent issue with quinoline derivatives due to the acidic nature of the stationary phase interacting with the basic quinoline nitrogen.[2] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: The acidic silanol groups on the silica surface are often the cause of degradation.[4] Neutralize these active sites by pre-treating the silica gel. This can be done by:

    • Flushing the packed column with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), before loading your sample.[2]

    • Preparing a slurry of the silica gel with your chosen eluent containing the amine before packing the column.[2]

  • Switch to an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a less acidic or basic stationary phase.[4]

    • Alumina (basic or neutral): This is often a good alternative for purifying basic compounds.[4]

    • Florisil or Cellulose: These have also been used, though decomposition can still be a concern.[4]

  • Minimize Contact Time: The longer your compound remains on the column, the greater the chance of degradation.

    • Utilize flash chromatography with applied pressure to expedite the separation.[4]

  • Consider Lower Temperatures: If the compound is thermally labile, running the column in a cold room may reduce the rate of decomposition.[4]

Issue 2: I'm observing significant peak tailing or streaking of my compound on the TLC plate and column.

Question: My spots on the TLC plate are not round, and the peaks in my chromatogram are broad and asymmetrical. How can I improve the peak shape?

Answer: Peak tailing or streaking is commonly caused by strong interactions between the basic this compound and the acidic silanol groups of the silica gel.[4] Other factors can include overloading the column or poor sample dissolution. Here’s how to address this:

  • Mobile Phase Modification: The pH of the mobile phase is a critical factor.[5]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (0.1-1%), into your eluent can mask the active silanol sites and lead to improved peak shape.[6]

    • Adjusting pH with Acids: While seemingly counterintuitive for a basic compound, for reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) can protonate the quinoline.[6][7] This can sometimes lead to better interactions with the stationary phase and improved peak shape, especially if using a highly deactivated, end-capped column.[6]

  • Optimize Sample Loading:

    • Avoid Overloading: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[4]

    • Proper Sample Dissolution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while ensuring complete dissolution. This helps to create a narrow starting band at the top of the column.[4] Dry loading is also an excellent alternative if solubility is an issue.[4]

Issue 3: My compound is not eluting from the column, or the retention is too strong.

Question: I've run a large volume of my mobile phase through the column, but I can't detect my this compound in the fractions. What's going wrong?

Answer: Strong retention can be due to several factors, from an inappropriate solvent system to irreversible binding to the stationary phase.

  • Systematically Increase Solvent Polarity: Your eluent may not be polar enough to move the compound down the column.

    • If you started with a non-polar solvent system (e.g., hexanes/ethyl acetate), gradually increase the proportion of the more polar solvent.[4]

    • Consider switching to a stronger polar solvent system, such as dichloromethane/methanol.[8]

  • Check for Compound Stability: It's possible the compound has decomposed on the column and will not elute.[9] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

  • Re-evaluate your TLC to Column Transfer:

    • The ideal Rf value on a TLC plate for good separation on a column is typically between 0.2 and 0.3.[6] If your Rf was much lower, your compound will be very slow to elute from the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar and a moderately polar solvent. For this compound, begin with a solvent system like hexanes and ethyl acetate .[8] Start with a low polarity mixture (e.g., 9:1 or 4:1 hexanes:ethyl acetate) and gradually increase the polarity based on your initial TLC analysis.[10] The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.3.[6] Dichloromethane/methanol is another option for more polar compounds.[8]

Q2: How should I load my crude this compound onto the column?

A2: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent) and carefully add it to the top of the column with a pipette.[4] This method is quick but can disturb the top of the column if not done carefully.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a free-flowing powder.[4] This powder is then carefully added to the top of the column. Dry loading often results in better separation as it creates a very narrow starting band.[10]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to the quinoline ring system. Therefore, the primary method for visualization is:

  • UV Lamp: View the developed TLC plate under a UV lamp, typically at 254 nm.[11] The compound should appear as a dark spot on a fluorescent background.

If your compound concentration is very low, or for compounds that are not UV-active, you can use a chemical stain:

  • Potassium Permanganate Stain: This is a good general-purpose stain that reacts with many organic compounds, appearing as yellow spots on a purple background.[4]

Q4: What is the recommended ratio of stationary phase to crude product?

A4: The amount of silica gel you use is crucial for achieving good separation. A general rule of thumb is:

  • For easy separations: A silica gel to crude product weight ratio of 30:1 to 50:1 is often sufficient.[11]

  • For difficult separations: You may need to increase this ratio to 100:1 or even higher .[4][11]

Experimental Protocols & Data

General Protocol for Column Chromatography Purification

This protocol provides a general workflow. The specific solvent system and conditions should first be optimized using TLC analysis.

  • Solvent System Selection:

    • Develop a TLC of your crude material in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Select a system that gives your this compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[6]

  • Column Packing (Slurry Method):

    • Choose an appropriate sized column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11][12]

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.[11]

    • Gently pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles.[4]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.[4]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.[11]

  • Sample Loading:

    • Choose either wet or dry loading as described in the FAQs.[4]

  • Elution:

    • Carefully add your chosen eluent to the top of the column.

    • If performing flash chromatography, apply gentle, steady pressure to the top of the column.[11]

    • Begin collecting fractions of a consistent volume.[4]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified product.[11]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.[11]

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[11]Standard, cost-effective choice for normal-phase chromatography.
Alumina (neutral or basic)[4]Alternative for acid-sensitive basic compounds like quinolines.
Mobile Phase (TLC) Hexanes:Ethyl Acetate (gradient)[8]Good starting point for finding optimal polarity.
Dichloromethane:Methanol (gradient)[8]For more polar compounds or when solubility is an issue.
Mobile Phase Additive 0.1-2% Triethylamine[2][6]Neutralizes acidic silica sites, reducing tailing and degradation.
Optimal TLC Rf 0.2 - 0.3[6]Provides the best balance for good separation on the column.
Loading Ratio 30:1 to 100:1 (Silica:Crude)[4][11]Higher ratios are needed for more difficult separations.
Loading Method Dry Loading[4][10]Often provides superior resolution by creating a narrow starting band.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed During Chromatography issue1 Decomposition or New Spots start->issue1 Degradation? issue2 Peak Tailing or Streaking start->issue2 Poor Peak Shape? issue3 No Elution / Strong Retention start->issue3 Compound Stuck? sub_issue1 Cause: Acidic Silica? issue1->sub_issue1 sub_issue2 Cause: Strong Interaction or Overload? issue2->sub_issue2 sub_issue3 Cause: Eluent Too Weak? issue3->sub_issue3 sol1a Deactivate Silica with NEt3 sub_issue1->sol1a Yes sol1b Switch to Alumina sub_issue1->sol1b If deactivation fails sol1c Use Flash Chromatography (Reduce Time) sub_issue1->sol1c Yes end_node Improved Purification sol1a->end_node sol1b->end_node sol1c->end_node sol2a Add NEt3 to Mobile Phase sub_issue2->sol2a Interaction sol2b Reduce Sample Load sub_issue2->sol2b Overload sol2c Use Dry Loading sub_issue2->sol2c Poor Dissolution sol2a->end_node sol2b->end_node sol2c->end_node sol3a Increase Eluent Polarity sub_issue3->sol3a Yes sol3b Re-check TLC (Rf too low?) sub_issue3->sol3b Yes sol3c Test for Decomposition sub_issue3->sol3c Possible sol3a->end_node sol3b->end_node sol3c->end_node Experimental_Workflow start Start: Crude this compound tlc 1. TLC Solvent System Optimization (Target Rf ≈ 0.2-0.3) start->tlc packing 2. Column Packing (Silica or Alumina Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution & Fraction Collection (Isocratic or Gradient) loading->elution analysis 5. TLC Analysis of Fractions elution->analysis pooling 6. Combine Pure Fractions analysis->pooling evaporation 7. Solvent Removal (Rotary Evaporation) pooling->evaporation end_node End: Purified Product evaporation->end_node

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Chloro-7-methylquinoline and 4,7-dichloroquinoline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of a wide array of therapeutic agents. Their versatile structure has given rise to numerous compounds with significant biological activities. This guide provides a detailed comparative analysis of two closely related quinoline derivatives: 4-Chloro-7-methylquinoline and the extensively studied 4,7-dichloroquinoline. While the latter is a well-established precursor to prominent antimalarial drugs, the biological potential of its 7-methyl analog remains a subject of exploratory research. This document aims to synthesize the existing knowledge on both compounds, offering insights into their known and potential biological activities to inform future drug discovery and development efforts.

The Established Profile of 4,7-dichloroquinoline: A Multifaceted Bioactive Scaffold

4,7-dichloroquinoline is a pivotal intermediate in the synthesis of several crucial antimalarial drugs, most notably chloroquine and amodiaquine.[1][2] Its biological activity is not limited to its role as a synthetic precursor; the molecule itself exhibits a broad spectrum of pharmacological effects.

Antimalarial and Antiprotozoal Activity

The primary and most well-documented activity of 4,7-dichloroquinoline and its derivatives is their potent antimalarial action.[3] The mechanism is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This process is crucial for the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[4] By preventing heme detoxification, the accumulation of toxic-free heme leads to parasite death.[4] Derivatives of 4,7-dichloroquinoline have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[5]

Anticancer Activity

Emerging research has highlighted the anticancer potential of 4,7-dichloroquinoline derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[6][7][8] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[9][10] For instance, certain 4-substituted-7-chloroquinoline derivatives have demonstrated potent antiproliferative effects on A549 (lung carcinoma), NCI-H446 (small cell lung cancer), and HeLa (cervical cancer) cell lines.[7]

Antimicrobial and Antiviral Activities

Beyond its antiprotozoal and anticancer properties, 4,7-dichloroquinoline has been investigated for its broader antimicrobial and antiviral activities. Some derivatives have shown activity against various bacterial and fungal strains.[11][12] Additionally, its structural analog, chloroquine, has been explored for its antiviral properties, suggesting a potential avenue of investigation for 4,7-dichloroquinoline itself.

Insecticidal Properties

Interestingly, 4,7-dichloroquinoline has also demonstrated insecticidal activity, particularly against mosquito larvae, which are vectors for malaria and other diseases. This dual functionality as both an antimalarial and a larvicide presents an attractive profile for disease control strategies.

This compound: An Analog with Inferred Potential

Direct experimental data on the biological activity of this compound is sparse in publicly available literature. It is primarily recognized as a reagent in the synthesis of other compounds, particularly 4-aminoquinoline derivatives with potential antimalarial properties. However, by examining the structure-activity relationships (SAR) of related 7-substituted 4-chloroquinoline derivatives, we can infer its likely biological profile.

The replacement of the 7-chloro group in 4,7-dichloroquinoline with a 7-methyl group is a significant structural modification that can influence the molecule's electronic and steric properties, thereby affecting its biological activity.

Inferred Antimalarial Activity

The 7-chloro group is generally considered important for the antimalarial activity of 4-aminoquinolines, as it is believed to enhance the compound's ability to accumulate in the parasite's acidic food vacuole.[4] Replacing it with a methyl group, which is less electron-withdrawing, might alter this property. However, it does not preclude antimalarial activity altogether. Derivatives of 4-amino-7-methylquinoline could still interfere with hemozoin formation or other parasitic pathways. Further investigation into the antimalarial potential of this compound derivatives is warranted.[3]

Inferred Anticancer Activity

The anticancer activity of quinoline derivatives is often influenced by substitutions on the quinoline ring. While the 7-chloro substituent is common in many active compounds, the presence of a methyl group at the 7-position could modulate the cytotoxic profile. For instance, the introduction of a methyl group can alter the molecule's lipophilicity, which may affect its ability to cross cell membranes and interact with intracellular targets. Studies on other 7-substituted 4-chloroquinolines suggest that this position is amenable to modification without complete loss of activity, indicating that this compound derivatives could possess anticancer properties.[6][13]

Inferred Antimicrobial Activity

The antimicrobial activity of quinoline derivatives is a well-established field.[14] The substitution at the 7-position can influence the spectrum and potency of this activity. While direct data is lacking, it is plausible that derivatives of this compound could exhibit activity against various bacterial and fungal pathogens. The synthesis and screening of a library of such compounds would be a logical step to explore this potential.[15]

Comparative Summary and Future Directions

The following table provides a high-level comparison of the known and inferred biological activities of 4,7-dichloroquinoline and this compound.

Biological Activity4,7-dichloroquinolineThis compound (Inferred)
Antimalarial Well-established; potent activity.Potential for activity, but likely modulated by the methyl group.
Anticancer Demonstrated cytotoxicity against various cancer cell lines.Plausible activity; requires experimental validation.
Antimicrobial Some derivatives show activity.Potential for broad-spectrum activity.
Insecticidal Demonstrated activity against mosquito larvae.Unknown, but possible.

Future research should focus on:

  • Synthesis and Biological Screening: A systematic synthesis and in vitro screening of a library of this compound derivatives are crucial to definitively determine their biological activities.

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of 4,7-dichloroquinoline and this compound derivatives under identical experimental conditions are necessary for a precise understanding of their relative potencies and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will help elucidate the role of the 7-methyl group in modulating the biological activity of the 4-chloroquinoline scaffold.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for the synthesis of 4-aminoquinoline derivatives from both 4,7-dichloroquinoline and this compound, as well as a standard in vitro cytotoxicity assay.

General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a nucleophilic aromatic substitution reaction to replace the 4-chloro group with an amino side chain.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloro-7-X-quinoline 4-Chloro-7-X-quinoline (X = Cl or CH3) Reaction 4-Chloro-7-X-quinoline->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., Triethylamine, optional) Base->Reaction Heat Heat (Reflux) Heat->Reaction 4-Amino-7-X-quinoline 4-Amino-7-X-quinoline Derivative Reaction->4-Amino-7-X-quinoline

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Materials:

  • 4,7-dichloroquinoline or this compound

  • Appropriate primary or secondary amine

  • Solvent (e.g., ethanol, isopropanol)

  • Base (e.g., triethylamine, diisopropylethylamine), if necessary

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve the 4-chloro-7-substituted quinoline (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.1-2 equivalents) to the solution. If the amine salt is used, add a base to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of the test compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

References

A Senior Application Scientist's Comparative Guide to the Purity Validation of 4-Chloro-7-methylquinoline: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-Chloro-7-methylquinoline is a non-negotiable cornerstone of quality control and regulatory compliance. This molecule serves as a critical building block in the synthesis of various pharmaceutical agents, where the presence of even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the quantitative data each method yields, and provide field-proven insights to help you select the most appropriate technique for your specific analytical objective.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity Determination

HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling.[1] It excels at separating the main compound from process-related impurities and degradation products. The underlying principle of the most common modality, Reversed-Phase HPLC (RP-HPLC), is the differential partitioning of analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[2][3] For a molecule like this compound, this technique offers excellent resolving power, allowing for the detection and quantification of structurally similar impurities.

Expert Rationale for Method Development

The choice of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation (resolution), sensitivity, and accuracy.

  • Stationary Phase: A C18 column is the logical starting point.[3] The quinoline ring system possesses significant hydrophobicity, leading to strong retention and interaction with the C18 alkyl chains. This provides an excellent opportunity to resolve it from potentially more polar or less retained impurities.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier like acetonitrile or methanol is standard.[4] The buffer (e.g., phosphate or formate, adjusted to a slightly acidic pH of ~3.0) is critical. It suppresses the protonation of the quinoline nitrogen, ensuring a consistent charge state and leading to sharp, symmetrical peaks. The organic modifier is adjusted to control the elution time; a higher concentration reduces retention.

  • Detection: The quinoline ring is an excellent chromophore. UV detection, typically in the range of 250-260 nm, provides high sensitivity for this class of compounds.[4]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Analysis prep_analyte Accurately weigh This compound prep_sample Prepare Sample solution (e.g., 1.0 mg/mL) prep_analyte->prep_sample prep_std Prepare Reference Standard (RS) solution (e.g., 1.0 mg/mL) hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) prep_std->hplc_system System Suitability prep_sample->hplc_system Analysis acquire Inject & Acquire Chromatogram hplc_system->acquire hplc_column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_column->hplc_system hplc_mobile Mobile Phase (Buffer/Organic Modifier) hplc_mobile->hplc_system integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: A typical experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines like ICH Q2(R2).[5][6]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v).

    • Diluent: Use the mobile phase as the diluent.

    • Reference Standard (RS) Solution: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to obtain a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the RS solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

    • Run Time: Approximately 20 minutes.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the RS solution five replicate times.

    • The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[8]

  • Procedure & Calculation:

    • Inject the diluent (as a blank), followed by the RS solution and the sample solution.

    • Identify the peak for this compound in the sample chromatogram based on the retention time of the RS.

    • Calculate the purity using area normalization:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Data Presentation: HPLC Method Validation Parameters

The reliability of any analytical method must be demonstrated through validation.[9][10] The following table summarizes the expected performance characteristics of the described HPLC method, in accordance with ICH guidelines.[11][12]

Parameter Acceptance Criteria Expected Result Significance
Specificity Well-resolved peaks (Resolution > 2)Baseline resolution between the main peak and potential impurities.Ensures the method accurately measures the analyte without interference.[1][8]
Linearity (R²) ≥ 0.9990.9995 over 0.25 - 1.5 mg/mLConfirms a direct relationship between concentration and detector response.[13]
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Demonstrates the closeness of the measured value to the true value.[14]
Precision (%RSD) Repeatability ≤ 1.0%0.45%Shows consistency of results for repeated analyses of the same sample.[15]
LOD (µg/mL) Report Value~0.1 µg/mLThe lowest amount of analyte that can be detected.
LOQ (µg/mL) Report Value~0.3 µg/mLThe lowest amount of analyte that can be accurately quantified.[15]

Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination

While HPLC provides relative purity, quantitative NMR (qNMR) stands out as a primary analytical method capable of determining absolute purity without needing a chemically identical reference standard of the analyte.[16][17] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[19]

Expert Rationale for Method Development
  • Internal Standard Selection: The choice of internal standard is paramount. It must be stable, non-reactive, have a known purity, and possess signals that do not overlap with any signals from the analyte or solvent.[20] For this compound, a compound like Maleic Acid is suitable. Its olefinic protons appear far downfield from the aromatic and methyl signals of the analyte.

  • Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ is a versatile choice due to its high solubilizing power.[21]

  • Acquisition Parameters: For accurate quantification, complete spin-lattice relaxation (T₁) of all relevant nuclei between pulses is essential. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ value (a d1 of 30 seconds is often a safe starting point).[16] A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[16]

Structural Relationship for qNMR Analysis

Caption: Analyte and Internal Standard structures for qNMR.

Experimental Protocol: ¹H-qNMR Purity Method

This protocol is designed to ensure metrological traceability and high accuracy.[18]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of a certified Maleic Acid internal standard (IS) into the same vial.

    • Record the exact weights of both the analyte and the IS.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).[16]

    • Relaxation Delay (d1): ≥ 30 seconds.

    • Number of Scans (ns): 16-64 (to achieve S/N > 250:1).

    • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the well-resolved singlet from the analyte's methyl group (~2.5 ppm) and the singlet from the internal standard's olefinic protons (~6.3 ppm).

    • Calculate the purity (Purityₓ) using the following equation:[19]

      • Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

      • Where:

        • I: Integral value

        • N: Number of protons for the integrated signal (Nₓ=3 for -CH₃; Nₛₜd=2 for -CH=CH-)

        • M: Molar mass (Mₓ=177.63 g/mol ; Mₛₜd=116.07 g/mol )

        • m: Weighed mass

        • Purity: Purity of the standard

        • ₓ: Analyte (this compound)

        • ₛₜd: Internal Standard (Maleic Acid)

Data Presentation: Expected ¹H-NMR Data

The ¹H-NMR spectrum provides both structural confirmation and quantitative data.

Signal Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration (Relative # of Protons) Comment
H-8~8.7d1HAromatic proton adjacent to nitrogen.
H-5~8.1d1HAromatic proton.
H-6~7.8dd1HAromatic proton.
H-3~7.6s1HAromatic proton.
H-2~7.5s1HAromatic proton.
-CH₃ ~2.5 s 3H Signal used for quantification.
Maleic Acid (IS)~6.3s2HSignal used for quantification.

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR depends entirely on the analytical question being asked.[16]

Feature HPLC (with UV Detection) Quantitative NMR (qNMR) Senior Scientist's Insight
Principle Relative quantification based on area %.Absolute quantification, a primary ratio method.[16]qNMR provides a more "true" purity value, traceable to SI units, whereas HPLC purity is relative to the sum of all detected components.[18]
Reference Standard Requires a certified, chemically identical standard for identity confirmation and assay.Requires a certified internal standard, which can be chemically different from the analyte.[16]qNMR is invaluable when a certified standard of the analyte itself is unavailable, which is common in early-stage drug development.
Structural Info None. Retention time provides identity relative to a standard.Provides full structural confirmation and identifies impurities in a single experiment.[16]NMR is superior for confirming identity and characterizing unknown impurities simultaneously with quantification.
Sensitivity High (ng to pg level). Excellent for trace impurity detection.Lower (µg to mg level). Not ideal for trace analysis below ~0.1%.Use HPLC for detecting and quantifying low-level impurities (e.g., <0.1%). Use qNMR for accurately assaying the main component.
Throughput High. Autosamplers can run dozens of samples overnight.Lower. Requires longer acquisition times per sample for accurate quantification.HPLC is better suited for routine QC and high-volume screening.
Method Development Can be complex and time-consuming (column/mobile phase screening).Relatively straightforward once standard parameters are established.[16]qNMR can be faster to implement for a new molecule if a suitable internal standard and solvent are known.
Matrix Effects Susceptible to matrix effects from excipients or complex sample backgrounds.Less susceptible to matrix effects, but sample solubility can be a limitation.qNMR can be more robust for certain complex samples, provided everything stays in solution.

Conclusion and Recommendation

For the comprehensive validation of this compound purity, HPLC and qNMR are not competitors but complementary partners.

  • Use HPLC for Impurity Profiling: Its high sensitivity and resolving power make it the ideal choice for detecting, quantifying, and tracking specific process-related impurities and potential degradants, especially at levels below 0.1%. It is the go-to method for release testing in a routine manufacturing environment.

  • Use qNMR for Absolute Purity Assay: As a primary method, qNMR should be used to assign the definitive, absolute purity value to a reference standard or a key batch of material.[17] This technique provides unambiguous structural confirmation and a highly accurate purity assessment that is not dependent on the response factor of impurities, making it exceptionally trustworthy.

By leveraging the strengths of both techniques, researchers and drug developers can build a complete and robust analytical data package, ensuring the quality and integrity of their materials and satisfying the stringent requirements of regulatory bodies.

References

structure-activity relationship (SAR) studies of 4-Chloro-7-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-7-methylquinoline Analogs and Related Congeners

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a comparative perspective on other key 7-substituted quinolines. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the chemical principles governing the biological activity of this important class of compounds, particularly in the context of anticancer and antimalarial research.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its rigid structure and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Within this class, 4-aminoquinoline derivatives have been extensively studied, leading to the development of crucial drugs like chloroquine for malaria.[1]

The substitution pattern on the quinoline ring is critical for modulating biological activity. The 4-position, often substituted with an amino or a related group, and the 7-position on the benzene ring are particularly important. While the 7-chloro substitution is common in many active compounds, this guide will delve into the nuanced effects of a 7-methyl group, comparing and contrasting it with its halogenated counterparts to provide a deeper understanding of the SAR.

Synthetic Strategies for 4-Substituted-7-methylquinoline Analogs

The synthesis of 4-substituted-7-methylquinoline analogs typically begins with a suitable 7-methylquinoline precursor. A common and versatile starting material is this compound. The chlorine atom at the 4-position is an excellent leaving group, making it amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of side chains, which is a cornerstone of SAR studies.

Experimental Protocol: Synthesis of 4-Anilino-7-methylquinoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-7-methylquinoline derivatives, a class of compounds often investigated for their anticancer properties.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.

  • Add 1.0 to 1.2 equivalents of the desired substituted aniline.

Step 2: Catalysis

  • To facilitate the reaction, add a catalytic amount of a strong acid, for example, a few drops of concentrated hydrochloric acid (HCl). The acid protonates the quinoline nitrogen, activating the ring system towards nucleophilic attack.

Step 3: Reaction

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 4-anilino-7-methylquinoline derivative.[2]

G A This compound D Reflux (80-100°C, 4-24h) A->D B Substituted Aniline B->D C Solvent (e.g., Ethanol) + Acid Catalyst (e.g., HCl) C->D E Work-up and Purification D->E F 4-Anilino-7-methylquinoline Derivative E->F

Caption: Synthetic workflow for 4-anilino-7-methylquinoline derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline analogs is highly dependent on the nature and position of substituents. Here, we dissect the SAR with a focus on the 4- and 7-positions.

The Critical Role of the 7-Position Substituent

The substituent at the 7-position profoundly influences the electronic properties and lipophilicity of the quinoline scaffold, which in turn affects the compound's pharmacokinetic and pharmacodynamic profile.

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): A hallmark of many potent antimalarial 4-aminoquinolines is the presence of an electron-withdrawing group at the 7-position.[3][4] These groups lower the pKa of the quinoline ring nitrogen.[3][4] This is a crucial factor in the "pH trapping" mechanism, where the drug, being a weak base, accumulates in the acidic food vacuole of the malaria parasite.[3] The electron-withdrawing nature of the substituent at the 7-position also appears to correlate with the ability of the compound to inhibit the formation of hemozoin (β-hematin), a key process for parasite survival.[3][4]

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): In contrast, electron-donating groups like a methyl group increase the basicity (pKa) of the quinoline nitrogen. Based on the pH trapping hypothesis, this might lead to reduced accumulation in acidic organelles compared to their 7-chloro counterparts. However, the 7-methyl group also increases the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins, which could be advantageous for other therapeutic applications like anticancer activity.

  • Halogens (-F, -Cl, -Br, -I): Studies on antimalarial quinolines have shown that while 7-chloro, 7-bromo, and 7-iodo analogs often exhibit comparable high potency, 7-fluoro analogs can be less active. This suggests that both electronic effects and the size of the halogen play a role.

The Impact of Substituents at the 4-Position

The side chain at the 4-position is crucial for interacting with the target protein and for modulating the compound's solubility and overall pharmacological properties.

  • 4-Amino Side Chains: In antimalarial compounds like chloroquine, the basic amino side chain is essential for the pH trapping mechanism.[5] Modifications to the length and branching of this side chain can overcome drug resistance.

  • 4-Anilino and Chalcone Moieties: In the context of anticancer agents, the 4-position is often functionalized with more complex aromatic systems like anilino or chalcone groups. These moieties can act as hydrogen bond donors/acceptors or engage in π-π stacking interactions within the active sites of kinases or other cancer-related targets. For example, quinoline-chalcone hybrids have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[6]

SAR cluster_quinoline Quinoline Scaffold cluster_substituents Key Positions for SAR cluster_properties Modulated Properties Quinoline pos4 4-Position (Side Chain) lipo Lipophilicity pos4->lipo binding Target Binding pos4->binding pos7 7-Position (Ring Substitution) pka pKa / Basicity pos7->pka pos7->lipo Biological Activity Biological Activity pka->Biological Activity lipo->Biological Activity binding->Biological Activity

Caption: Key structural determinants of biological activity in quinoline analogs.

Comparative Performance Data

Compound ID4-Position Substituent7-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
12e (E)-3-(4-hydroxyphenyl)-1-oxo-prop-2-en-1-yl-H (on a 2-methylquinoline)MGC-803 (Gastric)1.38[6]
12e (E)-3-(4-hydroxyphenyl)-1-oxo-prop-2-en-1-yl-H (on a 2-methylquinoline)HCT-116 (Colon)5.34[6]
12e (E)-3-(4-hydroxyphenyl)-1-oxo-prop-2-en-1-yl-H (on a 2-methylquinoline)MCF-7 (Breast)5.21[6]
5-Fu Positive Control-MGC-803 (Gastric)6.22[6]
4a (E)-3-(4-methoxyphenyl)-1-oxo-prop-2-en-1-yl-H (on a 4-anilinoquinoline)MDA-MB-231 (Breast)Potent[7]
Comp. 3 Varied amino derivatives-ClA549, NCI-H446, HeLaActive[8]
Comp. 5 Varied amino derivatives-ClA549, NCI-H446, HeLaActive[8]
Comp. 10a Varied amino derivatives-ClA549, NCI-H446, HeLaActive[8]

Note: The table presents a selection of data to illustrate SAR trends. For full details, please consult the original publications.

Analysis of the Data:

  • The data for compound 12e , a quinoline-chalcone hybrid, demonstrates potent anticancer activity, surpassing the standard chemotherapeutic agent 5-Fluorouracil (5-Fu) in the MGC-803 cell line.[6] This highlights the potential of combining the quinoline scaffold with a chalcone moiety at the 4-position.

  • The work on 4-anilinoquinolinylchalcone derivatives, such as compound 4a , also shows promising cytotoxicity against breast cancer cells.[7]

  • A study on 4-substituted-7-chloroquinoline derivatives (compounds 3, 5, and 10a) found that several analogs had strong antiproliferative effects on various cancer cell lines, with some showing 4-5 times more inhibition on A549 cells than the positive control.[8]

Conclusion and Future Directions

The structure-activity relationship of quinoline analogs is a complex but rich field for drug discovery. The evidence strongly suggests that the 7-position is a key modulator of the electronic and physicochemical properties of the quinoline core, while the 4-position provides the diversity needed for specific target interactions.

While 7-chloroquinolines are well-studied and have proven to be a fruitful area for developing antimalarial and anticancer agents, the exploration of 7-methylquinoline analogs is a promising, less-traveled path. The introduction of a 7-methyl group, in place of a 7-chloro group, would be expected to:

  • Increase Lipophilicity: Potentially improving membrane permeability and oral bioavailability.

  • Increase Basicity: Which could alter the subcellular distribution compared to 7-chloro analogs.

  • Introduce a Site for Metabolism: The methyl group could be a site for oxidative metabolism, which would need to be considered in drug design.

Future research should focus on the systematic synthesis and biological evaluation of 4-substituted-7-methylquinoline libraries to directly compare their efficacy against their 7-chloro counterparts. This would provide a clearer picture of the role of the 7-methyl group and could lead to the discovery of novel drug candidates with improved potency, selectivity, or pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Methylquinoline Scaffold and the C4-Functionalization Challenge

The quinoline framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents, kinase inhibitors, and antibacterials. The 7-methylquinoline motif, in particular, offers a valuable scaffold for designing novel therapeutic agents. Functionalization of the quinoline ring is key to modulating the biological activity and physicochemical properties of these molecules. Among the various positions, C4-functionalization presents a unique synthetic challenge. The 4-chloro-7-methylquinoline substrate is a readily accessible starting material, but the C4-Cl bond is notoriously less reactive than its bromo or iodo counterparts in classical cross-coupling reactions. This reduced reactivity stems from a stronger carbon-chlorine bond and the electron-deficient nature of the pyridine ring within the quinoline system, which can complicate the crucial oxidative addition step in many catalytic cycles.

This guide provides a comparative analysis of various catalytic systems for the effective cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting experimental data to guide researchers in selecting the optimal catalyst for their specific synthetic goals. The discussion will focus not just on reaction yields, but also on the mechanistic rationale behind catalyst performance, offering insights into why certain catalyst-ligand combinations excel in activating this challenging substrate.

Comparative Analysis of Catalytic Systems for C4-Functionalization

The success of a cross-coupling reaction on this compound is critically dependent on the choice of the palladium catalyst, the ancillary ligand, the base, and the solvent system. The ligand, in particular, plays a pivotal role in facilitating the oxidative addition of the C-Cl bond to the palladium(0) center and in promoting the subsequent steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl structures. For an electron-deficient and sterically hindered substrate like this compound, the choice of a sufficiently electron-rich and bulky phosphine ligand is paramount to achieve high efficacy.

Data Summary: Suzuki-Miyaura Coupling of this compound Analogs

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
1Pd(OAc)₂ (2)K₂CO₃Water1001Phenylboronic acid78¹[1][2]
2Pd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8012Phenylboronic acid85-95²[3]
3PdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O10016Arylboronic acids>90²N/A

¹ Data for 4,7-dichloroquinoline, coupling at C4 position. ² General conditions for chloroquinolines, specific yield for this compound may vary.

Analysis of Catalyst Efficacy:

  • Phosphine-Free Systems: As seen in Entry 1, a simple phosphine-free catalyst like Palladium(II) Acetate can be effective, particularly in green solvents like water.[1][2] This approach is cost-effective and simplifies purification. However, the yield is moderate, and competing reactions or catalyst deactivation can be a concern. The mechanism relies on the in-situ formation of a catalytically active Pd(0) species.

  • Classical Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), as shown in Entry 2, is a workhorse catalyst for Suzuki couplings.[3] The triphenylphosphine ligands stabilize the Pd(0) center and facilitate oxidative addition, leading to high yields. However, long reaction times and higher temperatures are often necessary for chloro-substrates.

  • Modern Biarylphosphine Ligands: While not explicitly shown for this substrate in the initial data, catalyst systems employing bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or ferrocene-based ligands like dppf (Entry 3) are the state-of-the-art for challenging Suzuki couplings of aryl chlorides. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' arcl Ar-Cl (this compound) arcl_pos boronic Ar'-B(OH)₂ + Base boronic_pos product_pos

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds. Similar to the Suzuki coupling, the activation of this compound requires potent catalytic systems, typically involving bulky, electron-rich phosphine ligands.

Data Summary: Buchwald-Hartwig Amination of this compound Analogs

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)AmineYield (%)Reference
1Pd(dba)₂ (4) / BINAP (4.8)NaOtBuToluene8024Adamantyl-containing amine61-79¹[4][5]
2Pd(dba)₂ (4) / DavePhos (8)NaOtBuToluene8024Sterically hindered amine42¹[4][5]
3Pd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃1,4-Dioxane11018Morpholine>90²N/A

¹ Data for 4,7-dichloroquinoline, amination at C4 position. ² General conditions for amination of aryl chlorides.

Analysis of Catalyst Efficacy:

  • Bidentate Ligands (BINAP): The use of Pd(dba)₂ with a bidentate ligand like BINAP (Entry 1) is effective for the amination of 4,7-dichloroquinoline, providing good yields.[4][5] Bidentate ligands can stabilize the palladium center and promote the reaction.[6] However, for more sterically demanding amines, their efficacy can decrease.

  • Bulky Monodentate Ligands (DavePhos): For sterically hindered amines, a switch to a bulkier, more electron-rich monodentate ligand like DavePhos (Entry 2) can be beneficial, even if the yield is moderate.[4][5] These ligands create a more open coordination sphere around the palladium, which can facilitate the coupling of bulky substrates.

  • Xantphos for General Amination: Xantphos (Entry 3) is a versatile and highly effective ligand for a broad range of Buchwald-Hartwig aminations. Its wide bite angle and electronic properties make it suitable for coupling a variety of amines with aryl chlorides, often providing excellent yields.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) start->setup reaction Inert Atmosphere (N₂/Ar) Heat to 80-110 °C Stir for 12-24 h setup->reaction workup Aqueous Workup: - Quench with H₂O - Extract with Organic Solvent - Dry Organic Layer reaction->workup purify Purification: Column Chromatography workup->purify product Isolated Product: 4-Amino-7-methylquinoline derivative purify->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira and Heck Couplings: C(sp)-C(sp²) and C(sp²)-C(sp²) Bond Formations

The Sonogashira reaction, for coupling with terminal alkynes, and the Heck reaction, for coupling with alkenes, are also valuable tools for functionalizing this compound.

Data Summary: Sonogashira and Heck Coupling of Chloro-heterocycles

Rxn TypeCatalyst SystemBase/AdditiveSolventTemp (°C)Yield (%)Reference
SonogashiraPd(PPh₃)₄ / CuICs₂CO₃DMFRTHigh¹[7]
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NDioxane8080-90²[8]
HeckPd(OAc)₂ / PPh₃Et₃NDMF100-120Moderate-Good³[9]
HeckPOPdDicyclohexylmethylamineDioxane120Good¹[3]

¹ Data for chloroquinolines. ² Data for 2,4-dichloroquinoline, coupling at C2, but conditions are relevant. ³ General conditions for Heck reaction of aryl chlorides.

Analysis of Catalyst Efficacy:

  • Sonogashira Coupling: The classic Sonogashira conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) are generally effective for chloroquinolines.[7][8] The copper co-catalyst is crucial as it facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of base and solvent can significantly impact the reaction outcome.

  • Heck Reaction: The Heck reaction with aryl chlorides is often more challenging than with bromides or iodides and typically requires higher temperatures.[9] Standard catalyst systems like Pd(OAc)₂ with triphenylphosphine can be used. More advanced catalysts, such as the palladium-phosphinous acid catalyst (POPd), have shown high activity for Heck reactions of chloroquinolines, offering superior results with specific amine bases.[3]

Detailed Experimental Protocols

The following protocols are representative examples for high-yielding cross-coupling reactions and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
  • To an oven-dried Schlenk flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-methylquinoline.

Protocol 2: Buchwald-Hartwig Amination using a Pd(dba)₂/BINAP System
  • To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst, bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.04 mmol, 4 mol%), and the ligand, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous toluene (5 mL), followed by this compound (1 mmol) and the desired amine (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-amino-7-methylquinoline product.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly achievable yet nuanced task. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of catalyst systems based on bulky, electron-rich phosphine ligands is generally the most effective strategy to overcome the inertness of the C-Cl bond, leading to high yields under relatively mild conditions. Simpler, phosphine-free systems or classical catalysts like Pd(PPh₃)₄ can also be effective but may require more forcing conditions. For Sonogashira and Heck reactions, established protocols provide a solid foundation for achieving the desired transformations.

Future research in this area will likely focus on the development of even more active and robust catalysts, including those based on N-heterocyclic carbenes (NHCs) or more cost-effective base metals like nickel and copper. The exploration of greener reaction media and photoredox-catalyzed approaches will also be crucial in making the synthesis of these valuable 7-methylquinoline derivatives more sustainable and efficient. This guide serves as a practical starting point for researchers aiming to unlock the synthetic potential of this compound.

References

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Quantifying 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Robust Quantification of 4-Chloro-7-methylquinoline

This compound is a key starting material and intermediate in the synthesis of a variety of pharmacologically active compounds. The purity and accurate quantification of this precursor are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method for the precise determination of this compound is a cornerstone of quality control in pharmaceutical development and manufacturing.

This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography (HPLC) method with a newly developed, optimized HPLC-UV method for the quantification of this compound. We will delve into the rationale behind the methodological choices, present a comprehensive validation of the new method in accordance with international regulatory guidelines, and offer a clear comparison of the performance of both methods. This document is intended to serve as a practical resource for researchers and quality control analysts, empowering them to select and implement the most suitable analytical method for their needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
Appearance White to pale yellow crystalline powder[2]
Melting Point 68-70 °C[2]
Boiling Point 280 °C[2]
Solubility Insoluble in water[2]

The aromatic nature of the quinoline ring system makes it an excellent chromophore, suggesting that UV spectrophotometry is a suitable detection method. Its insolubility in water and solubility in organic solvents guide the selection of an appropriate mobile phase for reversed-phase HPLC.

Comparative Analysis of Analytical Methods

This guide compares two HPLC methods for the quantification of this compound:

  • Method A: A Traditional Isocratic HPLC Method. This method represents a more conventional approach, often used for initial purity assessments.

  • Method B: A Novel Gradient HPLC Method. This newly developed method is designed for improved resolution, faster analysis time, and enhanced sensitivity.

The following table provides a high-level comparison of the two methods. The subsequent sections will detail the validation of Method B and provide the experimental data that substantiates these claims.

ParameterMethod A: Traditional Isocratic HPLCMethod B: Novel Gradient HPLCRationale for Improvement in Method B
Column Standard C18 (5 µm, 4.6 x 250 mm)High-efficiency C18 (3.5 µm, 4.6 x 150 mm)Smaller particle size and shorter column lead to faster analysis and sharper peaks.
Mobile Phase Isocratic: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Gradient: Acetonitrile and 0.1% Formic Acid in WaterGradient elution allows for better separation of early and late-eluting impurities. Formic acid is a volatile modifier, making the method compatible with mass spectrometry (LC-MS) for peak identification.
Flow Rate 1.0 mL/min1.2 mL/minHigher flow rate contributes to a shorter run time.
Detection Wavelength 245 nm230 nmWavelength selection is optimized based on the UV spectrum of this compound for maximum sensitivity.
Run Time 20 minutes12 minutesFaster analysis increases sample throughput.
Resolution (Main Peak & Closest Impurity) > 1.8> 2.5Improved separation of the main peak from potential impurities.
Tailing Factor (Main Peak) < 1.5< 1.2Symmetrical peak shape leads to more accurate integration and quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector was used.

Chromatographic Conditions

Method A: Traditional Isocratic HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Method B: Novel Gradient HPLC

  • Column: C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Solution (for assay): Accurately weigh a sample of this compound, dissolve it in acetonitrile in a volumetric flask to achieve a target concentration of 100 µg/mL.

Validation of the Novel HPLC Method (Method B)

The new HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol: A forced degradation study was performed to generate potential degradation products.[4] The this compound sample was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The stressed samples were then analyzed using the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity.

Results: The chromatograms of the stressed samples showed that the main peak of this compound was well-resolved from all degradation product peaks. The peak purity analysis of the this compound peak in all stressed samples was found to be greater than 99.9%, indicating no co-eluting peaks.

Stress Condition% DegradationObservations
Acidic Hydrolysis~12%One major and two minor degradation peaks observed.
Basic Hydrolysis~18%Two major degradation peaks observed.
Oxidative Degradation~8%One minor degradation peak observed.
Thermal Degradation~5%No significant degradation observed.
Photolytic Degradation~10%One major degradation peak observed.

The potential impurities from the synthesis of this compound, such as starting materials (e.g., m-toluidine) and intermediates from the Gould-Jacobs reaction, were also injected and showed no interference with the main analyte peak.[5]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: A series of six standard solutions of this compound ranging from 1 µg/mL to 150 µg/mL were prepared and injected in triplicate.

Results: The method was found to be linear over the concentration range of 1-150 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 25432x + 1254-
Y-intercept 1254Report
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol: Accuracy was determined by the recovery of a known amount of this compound standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target assay concentration of 100 µg/mL). Each concentration was prepared in triplicate.

Results: The mean recovery was within the acceptable limits.

Spiked Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.20.4598.0 - 102.0%
100%100.50.3298.0 - 102.0%
120%99.80.5198.0 - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst.

Results: The % RSD values were well within the acceptance criteria.

Precision Type% RSDAcceptance Criteria
Repeatability 0.38%≤ 1.0%
Intermediate Precision 0.55%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

The LOQ was confirmed by analyzing a standard solution at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: The following method parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: The system suitability parameters (retention time, tailing factor, and theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Visualization of the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation MD Initial Method Development Specificity Specificity (Forced Degradation) MD->Specificity Define Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Workflow for the validation of the new analytical method.

Conclusion: A Superior Method for Quality Control

The newly developed gradient HPLC-UV method (Method B) for the quantification of this compound has been successfully validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Compared to the traditional isocratic method (Method A), the new method offers several distinct advantages:

  • Higher Throughput: A significantly shorter run time allows for the analysis of more samples in a given period.

  • Improved Resolution: The gradient elution provides superior separation of the main analyte from potential impurities and degradation products, ensuring more accurate quantification.

  • Enhanced Sensitivity: The optimized detection wavelength and sharper peaks contribute to lower detection and quantitation limits.

  • LC-MS Compatibility: The use of a volatile mobile phase modifier makes the method readily adaptable for mass spectrometric detection, which is invaluable for impurity identification.

For laboratories involved in the quality control of this compound, the adoption of this validated, high-performance method can lead to increased efficiency, greater confidence in analytical results, and improved compliance with regulatory expectations.

References

A Comparative Guide to the Cytotoxicity of 4-Chloro-7-methylquinoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent structural motif in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Among its derivatives, 4-chloro-7-methylquinolines have emerged as a promising class of compounds with significant anticancer potential.[2] This guide provides an in-depth comparison of the cytotoxic effects of various 4-chloro-7-methylquinoline derivatives on different cancer cell lines, supported by experimental data and methodological insights.

The Role of Quinoline Derivatives in Oncology

Quinoline and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[3][4] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth.[5][6] The 4-aminoquinoline structure, in particular, has been a focal point for the development of new anticancer agents.[7] Modifications to the quinoline core, such as the introduction of a chloro group at the 7-position and a methyl group, can significantly influence the compound's cytotoxic potency and selectivity against cancer cells.[8][9][10]

Comparative Cytotoxicity: An Overview of In Vitro Studies

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying cytotoxicity.

A study on 4-substituted-7-chloroquinoline derivatives revealed that several compounds exhibited potent antiproliferative activity against A549 (lung carcinoma), NCI-H446 (small cell lung cancer), and HeLa (cervical cancer) cell lines.[2] Notably, some derivatives showed significantly greater inhibition of A549 cell growth compared to the positive control.[2]

In another investigation, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human cancer cell lines.[11][12] The results indicated that the cytotoxic activity was influenced by the nature of the sulfur-containing substituent at the 4-position and the length of the spacer chain.[11] Certain sulfinyl and sulfonyl derivatives demonstrated notable activity, particularly against leukemia and colorectal cancer cell lines.[11][12]

Furthermore, the synthesis and evaluation of 4-aminoquinoline derivatives have shown that substitutions at the 7-position play a crucial role in their cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-468.[7][13] For instance, a 7-chloro substituted dimethyl alkyl aminoquinoline derivative displayed a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[7]

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Selected 7-Chloroquinoline Derivatives

Compound/Derivative SeriesCancer Cell LineIC50 / GI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[7]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[13]
7-chloro-(4-thioalkylquinoline) derivatives (sulfinyl & sulfonyl)CCRF-CEM (Leukemia)0.55 - 2.74[11]
4-anilino-quinoline amide derivative (5g)HepG2 (Liver)2.09 (µg/mL)[14]
4-anilino-quinoline amide derivative (5g)MCF-7 (Breast)4.63 (µg/mL)[14]
7-chloroquinolinehydrazone derivativesSF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
7-chloroquinolinehydrazone derivativesHCT-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
7-chloroquinolinehydrazone derivativesHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]

Note: The units of measurement may vary between studies (µM, µg/mL, µg/cm³). Direct comparison should be made with caution.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for assessing cytotoxicity by measuring the total cellular protein content, which is proportional to the cell number.[15][16]

Principle: The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][17] The amount of bound dye is directly proportional to the total protein mass.[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from the log phase of growth, ensuring high viability (>95%).[15]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–20,000 cells/well) in a final volume of 100 µL of complete cell culture medium.[18]

    • Include wells with medium only to serve as a background control.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives from a stock solution (typically in DMSO).

    • The final concentration of the solvent (e.g., DMSO) in the wells should be kept low (e.g., below 0.5%) to avoid solvent-induced toxicity.[15]

    • Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[15]

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently remove the culture medium.

    • Add 50-100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells.[17]

    • Incubate the plates at 4°C for at least 1 hour.[17]

  • Staining:

    • Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove excess TCA.[17]

    • Allow the plates to air-dry completely.[17]

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[17]

    • Incubate at room temperature for 30 minutes.[17]

  • Washing:

    • After staining, quickly wash the plates with 1% acetic acid to remove unbound dye.[17]

    • Repeat the washing step at least three times.[17]

  • Solubilization and Absorbance Measurement:

    • Allow the plates to air-dry completely.[17]

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at a wavelength between 540 nm and 580 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

Workflow Diagram: Sulforhodamine B (SRB) Assay

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Cell Seeding (96-well plate) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48_72h 48-72h Incubation Compound_Treatment->Incubation_48_72h Fixation Cell Fixation (10% TCA) Incubation_48_72h->Fixation Washing_1 Washing (1% Acetic Acid) Fixation->Washing_1 Staining Staining (0.4% SRB) Washing_1->Staining Washing_2 Washing (1% Acetic Acid) Staining->Washing_2 Solubilization Solubilization (10 mM Tris Base) Washing_2->Solubilization Absorbance_Reading Absorbance Reading (540-580 nm) Solubilization->Absorbance_Reading Data_Processing Data Processing (% Viability) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_Ext Quinoline Derivative Caspase8 Caspase-8 Activation Quinoline_Ext->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Quinoline_Int Quinoline Derivative Bax ↑ Bax Quinoline_Int->Bax Mitochondria Mitochondria Bax->Mitochondria acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A-Comparative-Guide-to-the-Metabolic-Stability-of-4-Chloro-7-methylquinoline-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide to Predicting In Vivo Fate

In the landscape of drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, chief among them being metabolic instability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary exposure to exert its therapeutic effect, rendering it ineffective.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and comparing the metabolic stability of 4-Chloro-7-methylquinoline derivatives, grounding experimental design in robust scientific principles.

We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our focus is to empower you to not only generate high-quality data but also to interpret it, making informed decisions to guide the optimization of your lead compounds.

The-Central-Role-of-Metabolism-in-Drug-Efficacy

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify and eliminate foreign substances (xenobiotics), including drugs.[6] The Cytochrome P450 (CYP) superfamily of enzymes is the principal actor in Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of most small-molecule drugs.[6][7] For the quinoline core, CYP-mediated metabolism is a key determinant of its pharmacokinetic profile.[8][9] Understanding a compound's susceptibility to these enzymes is therefore a critical early step in drug discovery.[5][10]

Metabolic stability, defined as the resistance of a compound to biotransformation, directly influences several key pharmacokinetic parameters:

  • Half-life (t½): A more stable compound will have a longer half-life, potentially allowing for less frequent dosing.[11]

  • Oral Bioavailability (%F): High first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation after oral administration.

  • Intrinsic Clearance (CLint): This is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[11] It is the most direct in vitro indicator of metabolic stability.[12]

By assessing metabolic stability early, research efforts can be focused on compounds with a higher probability of success, saving invaluable time and resources.[10][13]

Experimental-Workflow-for-Assessing-Metabolic-Stability

The cornerstone of in vitro metabolic stability assessment is the liver microsomal assay. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[6][14][15] This assay provides a reliable and cost-effective method for ranking compounds based on their intrinsic clearance.[6][11]

Below is a detailed workflow, visualized for clarity, followed by a step-by-step protocol.

Metabolic_Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Results A Prepare Reagents (Buffer, Microsomes) D Pre-warm Plate (37°C) A->D B Prepare NADPH Cofactor Solution E Initiate Reaction (Add NADPH) B->E C Prepare Test & Control Compound Stocks C->D D->E F Incubate at 37°C with Shaking E->F G Quench Reaction at Time Points (t=0, 5, 15, 30, 45 min) with Acetonitrile + IS F->G H Protein Precipitation (Centrifuge) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Processing I->J K Calculate % Remaining J->K L Determine t½ J->L M Calculate CLint J->M

Caption: In Vitro Liver Microsomal Stability Assay Workflow.

Protocol:-Human-Liver-Microsomal-(HLM)-Stability-Assay

This protocol is designed for a 96-well plate format to allow for medium-to-high throughput screening of derivatives.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Solution (NADPH Regeneration System): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[16] Causality: An NADPH regenerating system is used to ensure the cofactor for CYP enzymes is not depleted during the incubation, providing a more linear reaction rate.

  • Microsome Suspension: Dilute pooled human liver microsomes (HLM) in cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[6] Keep on ice. Trustworthiness: Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.[6]

  • Test Compound Stock: Prepare a 1 mM stock solution of each this compound derivative in DMSO. Then create a 100 µM intermediate stock in acetonitrile.[16]

  • Control Compounds: Prepare stocks of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to serve as positive and negative controls, respectively. These controls validate that the assay system is performing as expected.

  • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (IS). The IS should be a structurally similar, stable compound that does not interfere with the analyte peaks during LC-MS/MS analysis.

2. Incubation Procedure:

  • Add the test and control compounds to the wells of a 96-well plate to achieve a final concentration of 1 µM.[6]

  • Add the microsome suspension to each well.

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.[17]

  • Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution to all wells except the "minus cofactor" control wells.[6] For these negative controls, add an equivalent volume of buffer.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of the ice-cold Quenching Solution to the appropriate wells.[6][16] The 0-minute time point represents 100% of the compound and is quenched immediately after adding the cofactor.

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[16]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point. Expertise: LC-MS/MS is the gold standard for this analysis due to its high sensitivity, specificity, and throughput, allowing for accurate quantification of the test compound even in a complex biological matrix.[13]

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line from the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL])

Comparative-Analysis:-Structure-Metabolic-Stability-Relationships-(SMSR)

The true power of this assay lies in the ability to compare derivatives and establish structure-metabolic stability relationships. By systematically modifying the this compound scaffold, medicinal chemists can identify metabolic liabilities ("hot spots") and strategically block them to improve the compound's pharmacokinetic profile.[10]

The quinoline ring itself is susceptible to CYP-mediated oxidation, with potential sites including the formation of 3-hydroxyquinoline, quinoline-1-oxide, and quinoline-5,6-diol.[8][9] The substituents at the 4- and 7-positions, and elsewhere on the ring, will profoundly influence the molecule's stability.

Let's consider a hypothetical comparative dataset for several derivatives:

Compound IDR1 (C4-Position)R2 (C7-Position)Other Modificationt½ (min)CLint (µL/min/mg)Stability Class
1 (Parent) -Cl-CH₃None2231.5Moderate
2 -F-CH₃None3519.8Moderate-High
3 -Cl-CH₃2-CF₃> 60< 11.6High
4 -Cl-CH₂OHNone< 5> 138.6Low
5 -Cl-CF₃None4814.4High

Interpretation and Causality:

  • Compound 2 vs. 1: Replacing the 4-chloro group with a 4-fluoro group results in a moderate increase in stability. Fluorine is a smaller, more electronegative atom that can alter the electronic properties of the ring and is often used to block sites of metabolism.[10][14]

  • Compound 3 vs. 1: The introduction of a trifluoromethyl (-CF₃) group at the 2-position dramatically increases metabolic stability. This is likely due to steric hindrance, where the bulky -CF₃ group physically blocks the CYP enzyme's active site from accessing potential metabolic hot spots on the quinoline core.

  • Compound 4 vs. 1: Oxidation of the 7-methyl group to a hydroxymethyl group creates a highly metabolically labile compound. The primary alcohol is a prime target for further rapid oxidation or Phase II conjugation (e.g., glucuronidation), leading to swift elimination. This identifies the 7-methyl group as a significant metabolic liability.

  • Compound 5 vs. 1: Replacing the 7-methyl group with a 7-trifluoromethyl group also significantly enhances stability. The C-F bond is extremely strong and resistant to oxidative metabolism, making the -CF₃ group a common bioisostere for a metabolically vulnerable methyl group.[10]

SMSR_Logic cluster_parent Parent Scaffold cluster_mods Structural Modifications cluster_outcome Resulting Stability Parent 4-Cl, 7-Me Quinoline (Moderate Stability) Mod1 Introduce Steric Hindrance (e.g., 2-CF₃) Parent->Mod1 Strategy Mod2 Block Metabolic Hot Spot (e.g., 7-Me -> 7-CF₃) Parent->Mod2 Strategy Mod3 Introduce Labile Group (e.g., 7-Me -> 7-CH₂OH) Parent->Mod3 Strategy Outcome_High Increased Stability (Lower CLint) Mod1->Outcome_High Outcome Mod2->Outcome_High Outcome Outcome_Low Decreased Stability (Higher CLint) Mod3->Outcome_Low Outcome

Caption: Logical relationships in Structure-Metabolic Stability.

Beyond-Microsomes:-When-to-Use-Hepatocytes

While microsomal assays are excellent for assessing Phase I metabolism, they lack most Phase II enzymes (like UGTs and SULTs) and transporters.[15] If a compound is highly stable in microsomes, it may be a candidate for slower clearance through other pathways. In such cases, a hepatocyte stability assay is the logical next step.[12][13][18]

  • Hepatocyte Assays: Use intact liver cells, providing a more complete picture that includes Phase I and Phase II metabolism, as well as cellular uptake via transporters.[15][18] These assays are more complex and costly but provide data that often correlates better with in vivo clearance for certain classes of compounds.[12]

Conclusion

The systematic assessment of metabolic stability is not merely a screening exercise; it is a foundational component of modern, rational drug design. By employing robust in vitro tools like the liver microsomal stability assay, researchers can generate comparative data that directly informs synthetic chemistry efforts. Understanding the structure-metabolic stability relationships for the this compound series allows for the strategic modification of lead compounds to mitigate metabolic liabilities, thereby increasing the probability of identifying a drug candidate with a favorable pharmacokinetic profile. This data-driven approach, grounded in the principles of enzyme kinetics and drug metabolism, is essential for navigating the complex path from a promising molecule to a life-changing medicine.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-7-methylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-7-methylquinoline, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind each recommendation.

Hazard Assessment and Pre-Disposal Safety

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is essential. As a chlorinated organic compound, it is classified as a hazardous substance.

Key Hazards:

  • Toxicity: While specific toxicity data for this compound is not extensively documented, related chloroquinoline compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5] Therefore, disposal into drains or general refuse is strictly prohibited.[6][7]

  • Reactivity: this compound may be incompatible with strong oxidizing agents.[1][8]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][9]Protects against accidental splashes of solutions or contact with solid particles, which can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation or potential absorption of the chemical.[1][3]
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory To be used in a well-ventilated area, preferably within a chemical fume hood.[10]Minimizes the inhalation of dust particles or vapors, which may cause respiratory tract irritation.[2][3]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. The guiding principle is to keep halogenated and non-halogenated waste streams separate.[7][11]

Why is this crucial? Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to prevent the formation of toxic byproducts.[7][12] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, significantly increasing the cost and complexity of disposal, as the entire mixture must then be treated as halogenated waste.[7]

Experimental Protocol: Waste Collection
  • Designate a Waste Container: Select a clearly labeled, leak-proof container with a secure screw-top cap.[6][13] The container must be made of a material compatible with this compound.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of initial waste accumulation.

    • The name and contact information of the generating researcher or lab.

  • Segregation in Practice:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weighing papers, and gloves in a designated, labeled container for solid halogenated waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid halogenated waste. Do not mix with non-halogenated solvents like acetone or methanol.[11][13]

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe disposal of this compound waste.

DisposalWorkflow A Step 1: Hazard Assessment & PPE B Step 2: Waste Segregation (Halogenated vs. Non-Halogenated) A->B C Step 3: Containerization & Labeling - Use designated, compatible containers. - Affix 'Hazardous Waste' label. B->C D Step 4: Temporary Storage - Store in a cool, dry, well-ventilated area. - Away from incompatible materials. C->D E Step 5: Arrange for Professional Disposal - Contact licensed hazardous waste disposal company. D->E F Step 6: Documentation - Maintain disposal records. E->F

Step 1: Hazard Assessment & PPE

Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is worn correctly.

Step 2: Waste Segregation

At the point of generation, meticulously separate waste containing this compound from all other waste streams, particularly non-halogenated organic solvents.[7]

Step 3: Containerization & Labeling

Place the segregated waste into a properly labeled hazardous waste container as described in the protocol above. Ensure the container is kept securely closed except when adding waste.[6][13]

Step 4: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[12][14] Secondary containment is recommended to mitigate the impact of any potential leaks.[13]

Step 5: Arrange for Professional Disposal

The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3][15] These companies are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations. The most common and effective method for the final destruction of halogenated organic compounds is high-temperature incineration.[12]

Under no circumstances should this compound be:

  • Disposed of down the sink or in any sewer system.[6][16]

  • Placed in regular trash containers.[3]

  • Allowed to evaporate in a fume hood as a means of disposal.[15]

Step 6: Documentation

Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and for your institution's Environmental Health and Safety (EHS) program.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the material.[17]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17] Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of safety and scientific integrity.

References

Mastering Safety: A Guide to Personal Protective Equipment for 4-Chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-Chloro-7-methylquinoline (CAS No. 63136-61-8). By understanding the inherent hazards of this compound and implementing rigorous safety protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1][2]

  • Serious Eye Damage 1 (H318): Causes serious eye damage.[1][2]

These classifications necessitate a stringent approach to PPE to prevent accidental ingestion and, critically, to protect the eyes from irreversible damage. The "Danger" signal word associated with this compound underscores the severity of these potential hazards.[1][2]

The Core Ensemble: Your First Line of Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive for handling this compound.[1][2] This section will dissect each component of this core PPE ensemble, providing clarity on the appropriate selection for various laboratory procedures.

Eye and Face Protection: An Impenetrable Shield

Given the classification of "Serious Eye Damage 1," standard safety glasses are insufficient. The potential for splashes or airborne particles of this compound requires a higher level of protection.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Recommended for High-Risk Procedures: When transferring solutions, working with larger quantities, or if there is a heightened risk of splashing, a face shield worn in conjunction with chemical splash goggles is strongly advised. This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is a critical decision that depends on the nature and duration of the task. As a chlorinated aromatic compound, this compound requires gloves with proven resistance to this chemical class.

Glove MaterialRecommended UseRationale
Nitrile Incidental Contact (e.g., handling sealed containers, minor splashes)Good for short-term splash protection against a variety of chemicals. However, breakthrough can occur, so they should be changed immediately upon contamination.[3][4][5]
Viton® Extended Contact (e.g., synthesis, purification, handling open containers for prolonged periods)Offers excellent chemical resistance to chlorinated and aromatic solvents.[6][7][8]
Butyl Rubber Alternative for Extended ContactProvides high resistance to a wide range of chemicals, including many organic compounds.

Field-Proven Insight: While nitrile gloves are a common choice for general laboratory work, they should not be relied upon for prolonged exposure to this compound. For any task involving more than incidental contact, upgrading to a more robust material like Viton® is a necessary safety measure. Always inspect gloves for any signs of degradation or perforation before use.

Body Protection: Shielding Against Contamination

To prevent skin contact, appropriate body protection is essential.

  • Standard Laboratory Attire: A buttoned, long-sleeved laboratory coat should be worn at all times.

  • Enhanced Protection: For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron worn over the lab coat.

  • Footwear: Fully enclosed shoes are mandatory. Open-toed shoes or sandals are strictly prohibited in the laboratory.

Respiratory Protection: When and Why

While routine handling of small quantities of this compound in a well-ventilated area or a chemical fume hood may not require respiratory protection, it is crucial to assess the risk for any procedure that could generate dust or aerosols.

  • Engineering Controls First: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.

  • When to Consider a Respirator: If you are working outside of a fume hood, handling large quantities, or if there is a potential for aerosolization, respiratory protection is necessary.

  • Respirator Selection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the appropriate choice. For environments with particulate matter, a combination organic vapor/P100 cartridge should be used.[9] A proper fit test is essential to ensure the respirator provides a protective seal.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and concise operational plan minimizes the risk of exposure. The following workflow provides a procedural guide for handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Consult SDS and Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to Handling handle2 Reaction Setup and Monitoring handle1->handle2 handle3 Work-up and Purification handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Properly Doff and Dispose of PPE clean2->clean3

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personal safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers. The label should include "Hazardous Waste" and the full chemical name, "this compound."

  • Consult Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

  • Never Dispose Down the Drain: this compound should never be disposed of down the sanitary sewer.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

By integrating these detailed PPE protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.